SCH772984 exhibits a unique mechanism that distinguishes it from conventional kinase inhibitors.
This compound has demonstrated potent activity in various preclinical cancer models.
To visualize how this compound targets the MAPK signaling cascade, see the pathway diagram below.
Diagram of MAPK pathway and this compound inhibition. This compound directly targets ERK1/2, blocking downstream signaling and phosphorylation.
This compound is one of several ERK inhibitors developed for research and clinical investigation. The table below compares it with another inhibitor, ravoxertinib (GDC0994).
| Inhibitor | This compound | Ravoxertinib (GDC0994) |
|---|---|---|
| Primary Target | ERK1 & ERK2 [3] | ERK1 & ERK2 [5] |
| Reported Mechanism | Inhibits ERK catalysis & phosphorylation; novel binding mode [1] [2] | Does not majorly impact ERK phosphorylation levels [5] |
| Key Research Finding | Active in BRAFi/MEKi-resistant models [4] | Limited antitumor activity alone, but substantial benefit in combo with BRAFi/MEKi [5] |
| In Vivo Status | Poor exposure [2] | Orally bioavailable; tested in Phase I clinical trial [5] |
A significant limitation of this compound is its lack of in vivo activity due to poor pharmacokinetic properties; oral or intraperitoneal administration results in inadequate exposure levels [2]. Consequently, its primary use remains in preclinical research.
Research also highlights that cancer cells can develop resistance to ERK1/2 inhibitors like this compound through various mechanisms, including ERK1/2 mutations, ERK2 amplification, and activation of bypass signaling pathways such as PI3K-AKT or ERK5 [6]. This has driven the development of new strategies, such as dual ERK1/2 and ERK5 inhibitors, to overcome resistance [6].
While specific protocols vary by study, key methodological details for evaluating this compound in vitro commonly include:
This compound remains a crucial tool compound for understanding ERK biology and validating ERK as a therapeutic target. Its unique mechanism provides a blueprint for designing a new generation of kinase inhibitors, while its limitations underscore the challenges of drug development beyond cellular potency.
SCH772984 exhibits a dual mechanism of action, functioning as both an ATP-competitive inhibitor and an allosteric modulator that blocks ERK activation by MEK [1].
The high selectivity of this compound for ERK1/2 over other kinases is due to a unique inhibitor-induced binding pocket.
The diagram below illustrates the conformational changes in ERK1 induced by this compound that lead to its high selectivity.
This compound demonstrates potent enzyme inhibition and robust cellular activity across various assay systems. The table below summarizes key quantitative data from biochemical and cellular studies.
| Assay Type | Experimental Model | Key Metrics (IC₅₀/EC₅₀) | Observations & Context |
|---|---|---|---|
| Enzyme Inhibition [3] | Cell-free, recombinant human ERK1 | IC₅₀ = 4 nM | ATP-competitive inhibitor; high specificity (≤10% inhibition of 30+ other kinases at 10 μM) [3] |
| Enzyme Inhibition [3] [4] | Cell-free, recombinant human ERK2 | IC₅₀ = 1 nM | ATP-competitive inhibitor; high specificity (≤10% inhibition of 30+ other kinases at 10 μM) [3] [4] |
| Cellular Proliferation [3] | BRAF V600E mutant lines (HCT116, Colo205, A375) | IC₅₀ = 0.05 - 0.2 μM | 72-hour MTT assay; demonstrates potency in BRAF mutant context [3] |
| Cellular Proliferation [3] | MEK inhibitor-resistant lines (A375R, Colo205R) | IC₅₀ = 0.08 - 0.15 μM | Maintains potency where upstream MEK inhibitors fail (IC₅₀ >5 μM) [3] |
| Cytokine Inhibition [5] | LPS-stimulated RAW264.7 macrophages | IC₅₀ = 0.44 μM (24h) | Inhibits TNFα production; shows potential for anti-inflammatory application [5] |
Broad profiling reveals this compound efficacy across multiple cancer genotypes.
This protocol measures the direct inhibition of ERK kinase activity by this compound [3].
This protocol is used to determine the anti-proliferative effects of this compound in cultured cell lines [3] [4].
This compound treatment leads to specific downstream signaling effects and cellular outcomes. The diagram below summarizes its impact on the MAPK signaling pathway and key cellular phenotypes.
Based on the search results, the primary research focus of this compound is in oncology, with emerging applications in other areas.
| Property | Value / Condition |
|---|---|
| Molecular Formula | C33H33N9O2 [1] [2] |
| Molecular Weight | 587.67 g/mol [1] [2] |
| CAS No. | 942183-80-4 [1] [2] |
| Solubility in DMSO | ~14 mg/mL (23.82 mM); can be increased to ~25 mg/mL (42.54 mM) with gentle warming (50°C water bath) and/or brief ultrasonication [1]. |
| Solubility in Water | Insoluble [1] [2] |
| Solubility in Ethanol | Insoluble [1] [2] |
This compound is a potent, selective, and ATP-competitive inhibitor of ERK1 and ERK2, with IC50 values of 4 nM and 1 nM, respectively, in cell-free assays [1] [3] [5]. It shows robust efficacy in cancer cells with RAS or BRAF mutations [1].
Its mechanism involves a unique binding mode that induces a novel allosteric pocket in ERK1/2, associated with slow off-rates and prolonged target engagement [6]. The diagram below illustrates its role in the MAPK signaling pathway and its inhibitory action.
MAPK Pathway and this compound Inhibition: this compound directly inhibits active ERK1/2, blocking downstream signaling [7].
SCH772984 binds to ERK1/2 in a unique manner, characterized by several key features:
The diagram below illustrates this unique binding mechanism and its context within the MAPK/ERK pathway.
This compound binds to a unique allosteric pocket in ERK1/2, formed by conformational changes in the P-loop and αC-helix, to block its activity.
The high potency and slow off-rate of this compound are achieved through an intricate network of interactions across the ATP-binding site and the novel induced pocket [1]. The table below summarizes the key interactions and functional groups involved.
| Functional Group of this compound | Key Interaction/Biological Consequence | Critical ERK Residues (ERK2 Numbering) |
|---|---|---|
| Indazole moiety | Serves as the hinge-binding scaffold, forming two hydrogen bonds with the peptide backbone [1]. | Backbone atoms of the hinge region |
| Pyridine nitrogen | Forms a hydrogen bond with the catalytic lysine [1]. | Lys114 |
| Pyrrolidine linker | Positions itself near the conserved salt bridge, forming a network of direct and water-mediated hydrogen bonds [1]. | Gatekeeper Gln105, DFG motif, and the salt bridge (Lys54-Glu71) |
| Piperazine-phenyl-pyrimidine decoration | Occupies the novel induced pocket; the phenyl-pyrimidine group engages in π-stacking with a tyrosine on the αC-helix [1]. | Tyr64 (on αC-helix) and the reconfigured P-loop (Tyr36) |
Validating the binding and functional impact of this compound involves several key experimental techniques.
The table below places this compound in context with other ERK inhibitors and details its core pharmacological characteristics.
| Property | Description / Value |
|---|---|
| Inhibitor Type | Type I1/2 / Novel allosteric [1] [2] |
| Primary Mechanism | Dual mechanism: inhibits catalytic activity and phosphorylation of ERK1/2; blocks nuclear localization of pERK [3] |
| In vitro IC₅₀ | ERK1: 8.3 nM; ERK2: 2.7 nM [1] |
| Key Differentiator | Induces a unique inactive conformation; associated with slow binding kinetics and long residence time [1] [2] |
| Status | Preclinical research compound (not clinically approved) [4] [3] |
| In vivo Limitation | Poor exposure levels upon oral or intraperitoneal administration [3] |
The unique binding mode of this compound has significant implications for kinase inhibitor development.
SCH772984 binds ERK1/2 in a unique manner classified as a Type I₁/₂ inhibitor. It doesn't fit the conventional Type-I or Type-II models but instead induces a novel binding pocket adjacent to the ATP site [1].
The diagram below illustrates the key structural elements involved in this unique binding mode.
Key structural changes in ERK2 induced by this compound binding create a novel inhibitor pocket.
This unique binding mechanism translates into several critical biological and therapeutic advantages.
The table below summarizes core quantitative data characterizing this compound.
| Parameter | Value | Experimental Context |
|---|---|---|
| ERK1 IC₅₀ | 8.3 nM | Enzymatic assay [1] |
| ERK2 IC₅₀ | 2.7 - 4 nM | Enzymatic assay [1] [3] |
| Cellular Efficacy | 100 nM - 2 µM | Inhibits pERK & pRSK in cells [3] |
| # of Off-Targets (>>50% inhib. at 1 µM) | 6 out of 300-456 tested | KINOMEscan & selectivity profiling [1] [3] |
| Key Off-Targets (IC₅₀) | CLK2 (104 nM), DRAK1 (~200 nM), TTK (~200 nM) [1] | Enzymatic assay [1] |
To investigate the binding and kinetics of this compound, several key methodologies were employed.
A documented resistance mechanism to this compound involves a missense mutation in ERK2 itself, where glycine is replaced by aspartic acid at position 186 (G186D) in the DFG motif. This mutation likely disrupts the inhibitor's binding [3]. Beyond its use as a therapeutic probe, this compound is a vital chemical tool in cancer biology research, used to:
The unique structural and kinetic profile of this compound has established it as a prototype for a new class of kinase inhibitors and underscores the importance of targeting unique enzyme conformations for achieving selectivity and prolonged efficacy.
The slow binding kinetics of SCH772984 are directly linked to a unique, inhibitor-induced conformational change in ERK1/2.
| Feature | Description |
|---|---|
| Binding Mode | Novel, hybrid mode; not classical Type-I or Type-II [1] |
| Key Induced Change | Novel binding pocket from inactive P-loop conformation & outward tilt of helix αC [1] [2] [3] |
| Primary Consequence | Created binding pocket accommodates piperazine-phenyl-pyrimidine moiety [1] |
| P-loop Conformation | Tyrosine 36 (Y36) flips into ATP site, distorting P-loop [1] |
| Kinase State | DFG motif "in", salt bridge active, but P-loop conformation incompatible with ATP binding (inactive) [1] |
These structural changes are associated with slow inhibitor off-rates, meaning the inhibitor dissociates from its target very slowly, leading to prolonged target engagement both in biochemical and cellular settings [1] [3].
This compound is a potent and highly selective ATP-competitive inhibitor of ERK1 and ERK2.
| Property | Value |
|---|---|
| IC₅₀ for ERK1 | 2.7 - 8.3 nM [1] |
| IC₅₀ for ERK2 | 1 - 4 nM [1] [4] [5] |
The table below shows its selectivity profile against known off-target kinases, which are inhibited much less potently.
| Kinase Off-Target | IC₅₀ or Inhibition |
|---|---|
| CLK2 | 104 nM (IC₅₀) [1] |
| DRAK1 | ~40-70x weaker than ERK2 [1] |
| TTK/MPS1 | ~40-70x weaker than ERK2 [1] |
| Haspin (GSG2) | 398 nM (IC₅₀) [1] |
| JNK1 | 1080 nM (IC₅₀) [1] |
Structural studies confirm that this compound binds to these off-targets (haspin and JNK1) in canonical, distinct Type-I binding modes, which have faster binding kinetics compared to the unique mode seen in ERK1/2 [1].
Several key experiments characterized the slow binding kinetics of this compound.
Experimental workflow for characterizing this compound kinetics
The slow-binding, unique mechanism of this compound has several important implications:
The table below summarizes the key quantitative data on the kinase selectivity of this compound:
| Kinase Target | Assay Type | Result (IC50 or % Inhibition) | Reference/Description |
|---|---|---|---|
| ERK1 | Enzymatic Assay | IC₅₀ = 4 nM [1] / 8.3 nM [2] | Primary target |
| ERK2 | Enzymatic Assay | IC₅₀ = 1 nM [1] / 2.7 nM [2] | Primary target |
| CLK2 | Enzymatic Assay | IC₅₀ = ~104 nM [2] | Off-target (∼40x less potent than ERK2) |
| DRAK1 | Enzymatic Assay | IC₅₀ = ~190 nM [2] | Off-target (∼70x less potent than ERK2) |
| TTK/MPS1 | Enzymatic Assay | IC₅₀ = ~200 nM [2] | Off-target (∼70x less potent than ERK2) |
| haspin | Enzymatic Assay | IC₅₀ = 398 nM [2] | Off-target |
| JNK1 | Enzymatic Assay | IC₅₀ = 1080 nM [2] | Off-target |
| >450 other kinases | KINOMEscan (Binding Assay) | Highly selective; few off-targets with significantly weaker affinity at 1 μM [2] | Profiled against a broad panel of kinases |
This compound's remarkable selectivity stems from its unique mechanism of action. It not only acts as an ATP-competitive inhibitor but also allosterically inhibits the phosphorylation of ERK1/2 by its upstream activator, MEK [3] [4].
This compound exerts its effects by potently inhibiting the terminal kinases in the MAPK cascade.
This compound directly inhibits ERK1/2 catalytic activity and its phosphorylation by MEK, suppressing downstream signaling [3] [4].
The key functional consequences of this inhibition include:
The selectivity and potency of this compound were established through a series of rigorous biochemical and cellular assays.
This compound is a novel, highly selective, and potent ATP-competitive inhibitor of ERK1/2 (extracellular signal-regulated kinase 1/2) with significant implications for cancer research and therapeutic development. This compound demonstrates low nanomolar inhibition in cell-free assays, with IC₅₀ values of 4 nM for ERK1 and 1 nM for ERK2, respectively [1]. This compound exhibits robust efficacy in tumor models harboring RAS or BRAF mutations, which are frequently found in various cancers and often drive resistance to upstream pathway inhibitors [2] [1].
The unique mechanism of this compound distinguishes it from other ERK inhibitors. Structural studies reveal that this compound induces a novel binding pocket in ERK1/2 created by an inactive conformation of the phosphate binding loop and an outward tilt of helix αC. This unique binding mode is associated with slow binding kinetics, resulting in prolonged on-target activity and preventing reactivation of the pathway commonly observed with other MAPK pathway inhibitors [2]. This characteristic makes this compound particularly valuable for targeting tumors resistant to BRAF or MEK inhibitors.
Proper formulation is critical for maintaining this compound stability and biological activity. The compound has a molecular weight of 587.67 and the following solubility profile [1]:
Table: Solubility Profile of this compound
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | 14-25 mg/mL (23.82-42.54 mM) | Use fresh, moisture-absorbing DMSO reduces solubility |
| Water | Insoluble | Not recommended for direct dissolution |
| Ethanol | Insoluble | Not recommended for direct dissolution |
For in vitro applications, prepare stock solutions in fresh, anhydrous DMSO at concentrations of 10-20 mM. Aliquot to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
For cellular applications, dilute the DMSO stock solution into appropriate cell culture media. The final DMSO concentration should not exceed 0.1-0.5% to maintain cell viability. This compound working solutions in aqueous buffers should be prepared immediately before use due to potential precipitation.
For in vivo administration, several formulations have been successfully employed [1]:
This compound has been extensively characterized across multiple cell line models. The following table summarizes recommended concentrations based on experimental applications:
Table: this compound Working Concentrations in Cell-Based Assays
| Cell Line | Mutation Background | Assay Type | Concentration | Incubation Time | Application | Reference |
|---|---|---|---|---|---|---|
| A375 | BRAF V600E | Phospho-ERK inhibition | 0.004 μM (4 nM) | 2 hours | Target engagement | [1] |
| A375 | BRAF V600E | Phospho-RSK inhibition | 0.02 μM (20 nM) | 2 hours | Downstream signaling | [1] |
| A375 | BRAF V600E | Anti-proliferative | 0.07 μM (70 nM) | 72 hours | Growth inhibition | [1] |
| COLO205 | BRAF V600E/D | Anti-proliferative | 0.016 μM (16 nM) | 4 days | Growth inhibition | [1] |
| HT-29 | BRAF V600E/D | Anti-proliferative | 0.059 μM (59 nM) | 4 days | Growth inhibition | [1] |
| HT-29 | BRAF/KRAS mutant | Apoptosis induction | 0.096 μM (96 nM) | Not specified | Cell death | [1] |
| MIA PaCa-2 | Pancreatic cancer | Combination with gemcitabine | 0.1-1 μM | 48-72 hours | Combination therapy | [3] |
| PANC-1 | Pancreatic cancer | Combination with gemcitabine | 0.1-1 μM | 48-96 hours | Combination therapy | [3] |
| BRAF-mutant lines | Various BRAF mutations | Viability screening | 0.001-10 μM | 5 days | Dose-response | [1] |
| RAS-mutant lines | Various RAS mutations | Viability screening | 0.001-10 μM | 5 days | Dose-response | [1] |
Purpose: To assess this compound target engagement by measuring phospho-ERK levels.
Workflow:
Materials:
Procedure:
Expected Results: this compound should demonstrate potent inhibition of ERK phosphorylation with IC₅₀ values in the low nanomolar range (4-20 nM) [1].
Purpose: To determine the effect of this compound on cell proliferation and viability.
Materials:
Procedure:
Notes:
Purpose: To evaluate synergistic effects of this compound with standard chemotherapeutic agents.
Background: this compound combination with gemcitabine has shown enhanced efficacy in pancreatic ductal adenocarcinoma (PDAC) models, including MIA PaCa-2 and PANC-1 cell lines [3].
Materials:
Procedure:
Expected Results: Combination treatment should show significantly greater reduction in cell viability compared to single agents. Nanoparticle-encapsulated forms of both drugs may demonstrate enhanced efficacy compared to free drugs [3].
This compound functions within the context of the RAS-RAF-MEK-ERK signaling cascade, a central pathway regulating cell proliferation and survival. The following diagram illustrates this compound's unique mechanism of action within this pathway:
Key Mechanism Insights:
Research has identified several promising combination partners for this compound:
This compound synergizes with gemcitabine in pancreatic ductal adenocarcinoma (PDAC) models. The combination in separate nanoparticle systems demonstrated superior efficacy compared to single agents or free drug combinations [3].
Protocol Application:
While not explicitly detailed in the search results, this compound has been used in combination with:
Table: Troubleshooting Guide for this compound Applications
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor solubility in aqueous media | Hydrophobic nature of compound | Use fresh DMSO for stock solutions, ensure proper dilution sequence |
| High background in viability assays | Excessive DMSO concentration | Keep final DMSO ≤0.1%, include vehicle controls |
| Variable potency between cell lines | Different mutation backgrounds | Use BRAF-mutant lines for highest sensitivity, optimize concentrations |
| Rapid loss of activity | Compound degradation or precipitation | Prepare fresh working solutions, avoid repeated freeze-thaw cycles |
| Inconsistent Western blot results | Insufficient inhibition time | Extend treatment time to 2-4 hours, confirm pathway activation status |
This compound represents a valuable tool for targeting the ERK pathway in cancer research, particularly in models with RAS/RAF mutations or resistance to upstream inhibitors. Its unique allosteric binding mechanism and prolonged target engagement provide advantages over other ERK inhibitors. These detailed application notes and protocols should enable researchers to effectively utilize this compound in their investigations of MAPK signaling and therapeutic strategies.
The table below summarizes the effective concentrations of SCH772984 across various in vitro experimental systems.
Table 1: this compound In Vitro Activity and Potency
| Assay Type / Cell Line | Genetic Background | IC50 / Effective Concentration | Key Readout / Effect | Citation |
|---|---|---|---|---|
| Enzymatic Assay | ERK1 | 4 - 8.3 nM | Inhibition of kinase activity | [1] [2] |
| Enzymatic Assay | ERK2 | 1 - 2.7 nM | Inhibition of kinase activity | [1] [2] |
| Cell Proliferation (A-375) | BRAF V600E | 70 nM | Antiproliferative activity (72-96 hrs) | [1] [3] |
| Cell Proliferation (COLO 205) | BRAF V600E/D | 16 nM | Antiproliferative activity (4 days) | [1] |
| Cell Proliferation (HCT-116) | KRAS G13D | 20 nM | Antiproliferative activity | [1] |
| Melanoma Panel (21 lines) | BRAF mutant | < 1 µM (71% of lines) | Cell viability (IC50) | [3] [4] |
| Melanoma Panel (14 lines) | NRAS mutant | < 1 µM (78% of lines) | Cell viability (IC50) | [3] [4] |
| Melanoma Panel (7 lines) | WT (BRAF/NRAS) | < 1 µM (71% of lines) | Cell viability (IC50) | [3] [4] |
| Signaling (A-375) | BRAF V600E | 4 - 20 nM | Reduction in pERK2 and pRSK levels (2 hrs) | [1] |
| Signaling (Melanoma) | Various | 500 nM | Inhibition of pERK1/2 and pRSK; time-course dependent | [4] |
| Cytokine Production (RAW264.7) | - | 1 µM | Suppression of LPS-induced TNFα production | [5] |
| Inflammatory Response (BV2) | - | 10 µM | Inhibition of Aβ42-induced HSP70 release | [1] |
This protocol is adapted from studies evaluating this compound's anti-tumor activity in melanoma and other cancer cell lines [3] [4] [1].
This protocol is used to confirm target engagement and downstream pathway modulation, as performed in melanoma and other cell lines [4] [1].
This protocol is based on studies using macrophage cell lines to model inflammatory responses like sepsis [5].
The following diagrams illustrate the mechanistic context and a generalized experimental workflow for using this compound.
Diagram 1: this compound Inhibition of the MAPK Signaling Pathway
Diagram 2: Typical In Vitro Experimental Workflow
This compound is a versatile and potent tool compound for in vitro research. Its unique dual mechanism and high selectivity make it particularly valuable for studying ERK-dependent processes and overcoming resistance to upstream BRAF or MEK inhibitors [2] [6]. When planning experiments, researchers should note that effective concentrations for phenotypic effects (e.g., proliferation arrest) are typically in the nanomolar range, while concentrations of 500 nM to 1 µM are often used for robust short-term pathway inhibition in signaling studies [3] [4]. Careful consideration of cell line genetics and potential feedback reactivation of the pathway over time is crucial for experimental design and data interpretation [4] [7].
SCH772984 is a potent, ATP-competitive inhibitor of ERK1 and ERK2. A notable feature of its mechanism is the induction of a unique, novel binding pocket in ERK1/2, which is associated with slow binding kinetics and prolonged on-target activity [1]. Despite its promising in vitro profile, a major limitation noted in the Guide to Pharmacology (GtoPdb) is that this compound is not active in vivo, as oral or intraperitoneal administration results in poor exposure levels [2].
The table below summarizes key preclinical studies where this compound was administered via intraperitoneal (IP) injection to mouse models, demonstrating its antitumor potential despite pharmacokinetic limitations.
| Cancer Model | Dosing Regimen | Reported Efficacy | Source/Reference |
|---|---|---|---|
| Melanoma (BRAF-mutant, BRAFi-resistant) | 25-50 mg/kg, twice daily | Tumor growth inhibition; effective in models with innate or acquired resistance to BRAF inhibitors [3]. | Morris et al., 2014 [3] |
| Pancreatic Cancer (Xenograft) | 25 mg/kg, every 2 days for 14 days | Synergistic antitumor effect with Cucurbitacin B; significant growth inhibition of xenografts [4]. | Wang et al., 2017 [4] |
| Sepsis Model (CLP-induced) | 15 mg/kg, single dose at 1h post-CLP | Improved survival; reduced plasma Ccl2/Mcp1; downregulation of immune response pathways [5]. | PMC8508766, 2021 [5] |
Based on the cited literature, here are detailed methodologies for using this compound in animal studies.
This protocol is adapted from studies on melanoma and pancreatic cancer [3] [4].
1. Compound Formulation
2. Dosing Regimen
3. Efficacy Assessment
This protocol is based on the study demonstrating the efficacy of this compound in a murine sepsis model [5].
1. Compound Formulation
2. Dosing Regimen
3. Efficacy Assessment
The following diagram illustrates the unique mechanism of action of this compound and a general workflow for its in vivo application via intraperitoneal administration.
A critical point from the fundamental pharmacology resource is that This compound is not active in vivo due to poor exposure levels achieved via oral or intraperitoneal administration [2]. This stated limitation should be a primary consideration for researchers, as the positive efficacy results from other studies were achieved despite this pharmacokinetic challenge. Subsequent drug development efforts have focused on creating ERK inhibitors with improved pharmacological properties suitable for clinical development, such as MK-8353, which was advanced into clinical trials as an orally administered agent [8].
This compound is a novel, highly selective, and ATP-competitive inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2) with significant implications for cancer research, particularly in tumors with MAPK pathway alterations. This compound demonstrates potent inhibitory activity with IC₅₀ values of 4 nM for ERK1 and 1 nM for ERK2 in cell-free assays [1] [2]. This compound exhibits robust efficacy in both treatment-naïve and resistant cancer models containing BRAF or RAS mutations, making it a valuable tool for studying resistance mechanisms to upstream MAPK pathway inhibitors [1] [3]. Its unique mechanism involves inducing a novel binding pocket in ERK1/2 through conformational changes in the phosphate-binding loop and helix αC positioning, resulting in slow binding kinetics and prolonged on-target activity [4].
The compound has shown particular promise in addressing therapeutic resistance that frequently develops against BRAF and MEK inhibitors in melanoma and other cancers [5] [6]. This compound effectively suppresses MAPK signaling and cell proliferation in tumor models resistant to concurrent BRAF and MEK inhibition, positioning it as a strategic option for overcoming and studying resistance mechanisms [1]. Research has demonstrated that this compound induces tumor regression in xenograft models at tolerated doses, further supporting its utility in preclinical cancer studies [1] [2].
This compound possesses well-defined chemical properties that inform its practical application in research settings. The compound has a molecular weight of 587.67 g/mol and the chemical formula C₃₃H₃₃N₉O₂ [1] [2]. Its CAS registry number is 942183-80-4, providing unique identification across chemical databases [1] [7]. The chemical structure features an indazole hinge-binding moiety connected to a piperazine-phenyl-pyrimidine group through a pyrrolidine linker, creating the unique binding profile that confers specificity for ERK1/2 [4].
The solubility characteristics of this compound are crucial for proper experimental planning and solution preparation:
Table: Solubility Profile of this compound
| Solvent | Solubility | Concentration | Notes |
|---|---|---|---|
| DMSO | Soluble | 14-25 mg/mL (23.82-42.54 mM) | Requires fresh, dry DMSO; gentle warming or ultrasonication may improve dissolution |
| Water | Insoluble | - | Not suitable for direct aqueous preparation |
| Ethanol | Insoluble | - | Not recommended for stock solutions |
The solubility in DMSO shows some batch-to-batch variation, with different reported values ranging from 14 mg/mL to 25 mg/mL [1] [2]. This variability highlights the importance of empirical verification of solubility for each specific batch received. Moisture-absorbing DMSO significantly reduces solubility, so always use fresh, anhydrous DMSO for stock preparation [2]. For concentrations at the higher end of the solubility range (25 mg/mL), gentle warming to 37°C with a water bath and brief ultrasonication are recommended to achieve complete dissolution [2].
Preparation of consistent and stable stock solutions is fundamental for obtaining reliable experimental results with this compound. The following protocol describes the preparation of a 10 mM stock solution, which can be scaled according to research needs:
Equipment and Materials: this compound powder, anhydrous DMSO, analytical balance, volumetric flask or tube (size appropriate for desired volume), sonicator, warming block or water bath (set to 37-50°C), appropriate personal protective equipment (lab coat, gloves, safety glasses)
Step-by-Step Procedure:
Quality Control: Verify the concentration spectrophotometrically if possible, though this may require specialized equipment. Visually inspect for complete dissolution and absence of particulate matter before use.
Proper storage conditions are critical for maintaining this compound integrity and potency:
This compound is extensively utilized in cell culture models to investigate ERK pathway biology and therapeutic applications. The compound demonstrates particularly strong activity in BRAF-mutant (approximately 88% of lines) and RAS-mutant (approximately 49% of lines) tumor cell models, with EC₅₀ values typically below 500 nM [1].
Table: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Mutation Profile | Assay Type | IC₅₀ Value | Incubation Time |
|---|---|---|---|---|
| A375 | BRAF V600E | pERK2 inhibition | 4 nM | 2 hours |
| A375 | BRAF V600E | pRSK inhibition | 20 nM | 2 hours |
| A375 | BRAF V600E | Anti-proliferative | 70 nM | 72 hours |
| COLO205 | BRAF V600E/D | Anti-proliferative | 16 nM | 4 days |
| HT-29 | BRAF V600E/D | Anti-proliferative | 59 nM | 4 days |
| HT-29 | BRAF/KRAS mutant | Apoptosis induction | 96 nM | Not specified |
This protocol describes a standard method for evaluating the anti-proliferative effects of this compound in cancer cell lines:
To evaluate the pharmacodynamic effects of this compound on MAPK pathway signaling:
For in vivo studies, this compound requires specialized formulations due to its poor aqueous solubility. Several vehicles have been successfully employed in preclinical models:
CMC-Na Suspension:
Solubilized Formulation:
The administration regimen for this compound in mouse xenograft models typically follows these parameters:
This dosing regimen has demonstrated significant tumor growth inhibition and even regression in various xenograft models, including BRAF-mutant melanoma and colorectal cancer [1] [7]. The 25 mg/kg dose administered twice daily has shown particular efficacy in combination studies with other targeted agents [7].
This compound exhibits a well-characterized biological activity profile across multiple experimental systems:
Table: Summary of this compound Biological Activity
| Assay System | Target/Activity | Value | References |
|---|---|---|---|
| Cell-Free Assay | ERK2 IC₅₀ | 1 nM | [1] [2] |
| Cell-Free Assay | ERK1 IC₅₀ | 4 nM | [1] [2] |
| Kinase Selectivity | % inhibition at 1 μM | >50% for only 7/300 kinases | [7] |
| Cellular Assay (A375) | pERK2 inhibition IC₅₀ | 4 nM | [2] |
| Cellular Assay (A375) | pRSK inhibition IC₅₀ | 20 nM | [2] |
| Cellular Assay (A375) | Anti-proliferative IC₅₀ | 70 nM | [2] [3] |
| In Vivo Efficacy | Effective doses (i.p.) | 12.5-50 mg/kg, b.i.d. | [1] [2] |
This compound functions through a unique dual mechanism that distinguishes it from other ERK inhibitors [4]. It not only competitively inhibits ATP binding but also induces conformational changes in ERK1/2 that prevent phosphorylation by upstream kinases [4] [6]. This combined action results in sustained pathway suppression and particularly slow off-rate kinetics, enhancing target engagement duration [4].
The following diagram illustrates the MAPK/ERK signaling pathway and this compound's mechanism of action:
This diagram illustrates the central position of ERK1/2 within the MAPK signaling cascade and highlights this compound's strategic inhibition point downstream of common resistance mechanisms that develop against upstream BRAF and MEK inhibitors.
This compound is available from multiple specialized suppliers for research purposes, including Selleck Chemicals, MedChemExpress, and ApexBio [1] [7] [3]. The compound typically has a purity exceeding 99%, with quality verification through HPLC, NMR, and mass spectrometry [2]. Commercial suppliers provide batch-specific certificates of analysis with detailed quality control data.
The compound has been extensively validated in peer-reviewed literature, with over 150 publications citing its use across various cancer models [3]. Key validation studies include suppression of MAPK signaling in BRAF or MEK inhibitor-resistant models [1] and efficacy in patient-derived xenograft models of pancreatic cancer [7].
This compound is intended for research purposes only and is not for human, veterinary, diagnostic, or therapeutic use [1] [7]. Researchers should follow standard laboratory safety protocols when handling the compound, including appropriate personal protective equipment. Material Safety Data Sheets (MSDS) should be consulted before experimental use, and all local regulations for chemical handling and disposal must be followed.
The extracellular signal-regulated kinase (ERK) pathway represents a crucial signaling cascade in cellular proliferation, differentiation, and survival, with dysregulation frequently observed in numerous cancers. This compound is a novel, selective ERK1/2 inhibitor with a unique dual mechanism of action that distinguishes it from earlier generation inhibitors. This compound not only competitively inhibits ATP binding but also induces conformational changes in ERK1/2 that prevent its reactivation by upstream kinases like MEK. This dual action makes this compound particularly valuable for overcoming resistance mechanisms that often limit the efficacy of upstream pathway inhibitors in targeted cancer therapy. [1] [2]
The significance of this compound in cancer research stems from its ability to effectively suppress phosphorylated ERK (pERK) levels, serving as a direct pharmacodynamic biomarker for target engagement. Western blot analysis of pERK following this compound treatment provides critical insights into pathway inhibition across various cancer models. Recent studies have demonstrated its application in pancreatic ductal adenocarcinoma (PDAC), where KRAS mutations drive constitutive ERK pathway activation, as well as in breast cancer, colon adenocarcinoma, and liver ischemia-reperfusion injury models. The compound's ability to maintain pathway suppression despite feedback reactivation mechanisms makes it particularly valuable for combination therapy approaches. [1] [3]
This compound exhibits a unique structural framework consisting of a pyridine-indazole core with an extended piperazine-phenyl-pyrimidine decoration. This specific configuration enables its distinctive binding mode within the ERK1/2 ATP-binding pocket. Structural analyses have revealed that this compound induces a novel allosteric pocket located between helix αC and the phosphate binding loop (P-loop), a feature not observed in either active or inactive conformations of ERK1/2. This induced fit mechanism involves a dramatic conformational change where the P-loop tyrosine (Y36) flips into the ATP site, stacking onto the inhibitor's pyrrolidine ring and creating a binding pocket that accommodates the piperazine-phenyl-pyrimidine moiety. [2]
The inhibitor demonstrates remarkable biochemical potency with IC₅₀ values of 8.3 nM and 2.7 nM for ERK1 and ERK2, respectively. This high potency translates to effective pathway suppression in cellular models, where this compound exhibits slow binding kinetics and prolonged target engagement. This sustained target inhibition is particularly valuable for in vivo applications where continuous pathway suppression is desired. The compound maintains high selectivity for ERK1/2 against a broad panel of 456 kinases, with only minimal off-target activity observed against kinases such as CLK2, DRAK1, and TTK/MPS1 at significantly higher concentrations. [2]
The following diagram illustrates the key signaling components of the ERK pathway and the specific inhibition point of this compound:
The initial steps of the protocol are critical for preserving the phosphorylation status of ERK, which can change rapidly in response to cellular conditions. For treatment with This compound, prepare a stock solution in DMSO and dilute to appropriate working concentrations in cell culture medium. The typical working concentration ranges from 0.1-5 μM, depending on cell type and treatment duration. It is essential to include proper controls such as DMSO vehicle control and positive controls for pathway activation (e.g., EGF stimulation). Treatment duration may vary from 2-48 hours, with shorter time points (2-6 hours) often used for acute inhibition studies and longer time points (24-48 hours) for assessing sustained pathway inhibition. [1]
For protein extraction, use ice-cold lysis buffer supplemented with phosphatase inhibitors (e.g., sodium fluoride, beta-glycerophosphate, and sodium orthovanadate) in addition to standard protease inhibitors. The inclusion of phosphatase inhibitors is crucial for preserving the phosphorylation status of ERK during sample preparation. After treatment, wash cells with cold PBS and scrape in lysis buffer. Incubate on ice for 30 minutes with occasional vortexing, followed by centrifugation at 12,000-14,000 × g for 10 minutes at 4°C. Collect the supernatant and determine protein concentration using a compatible assay such as the BCA or Bradford method. Adjust samples to equal concentrations using lysis buffer to ensure consistent loading. [1] [4]
For optimal separation of ERK and pERK (approximately 42/44 kDa), prepare SDS-polyacrylamide gels with 10-12% acrylamide concentration. The loading amount should be optimized based on target abundance, but typically 20-50 μg of total protein per lane is appropriate. Include pre-stained molecular weight markers to verify transfer efficiency and estimate protein sizes. For electrophoresis, run gels at 60-100 V through the stacking gel and 100-150 V through the resolving gel until the dye front approaches the bottom. [4]
Transfer proteins to PVDF or nitrocellulose membranes using wet transfer systems at 100 V for 60-90 minutes or 30 V overnight at 4°C. For thicker gels (1.5 mm) or higher percentage gels, extend transfer times accordingly. Following transfer, verify efficiency by staining membranes with Ponceau S or using total protein staining methods. Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. BSA is generally preferred for phospho-specific antibodies as it typically contains lower levels of phosphoproteins that might contribute to background. [5] [4]
Incubate membranes with primary antibodies diluted in blocking buffer or BSA overnight at 4°C with gentle agitation. Critical antibody concentrations for pERK detection typically range from 1:1000 to 1:2000 dilution. Always include total ERK antibody as a loading control. Following primary antibody incubation, wash membranes 3 times for 5-10 minutes each with TBST. Incubate with appropriate HRP-conjugated secondary antibodies (typically 1:5000 to 1:10000 dilution) for 1 hour at room temperature. Wash again 3 times with TBST before detection. [1] [4]
For detection, use enhanced chemiluminescent (ECL) substrates with sensitive formulations capable of detecting low-abundance phosphoproteins. Avoid overexposure by testing multiple exposure times (e.g., 30 seconds, 1 minute, 5 minutes). Digital imaging systems with CCD cameras are preferred for their wide dynamic range, which is essential for quantitative comparisons. If using film, ensure signals are within the linear range and not saturated. For multiplex detection without stripping, consider fluorescent secondary antibodies with distinct emission spectra. [6] [7]
The following workflow diagram outlines the key procedural steps for assessing pERK inhibition by this compound:
Table 1: Anti-proliferative Effects of this compound and Gemcitabine in PDAC Cell Lines [1]
| Cell Line | Treatment | Concentration | Duration | Viability Reduction | Key Observations |
|---|---|---|---|---|---|
| MIA PaCa-2 | This compound (free) | 1 μM | 48-72 h | ~40-50% | Single agent activity |
| MIA PaCa-2 | Gemcitabine (free) | 1 μM | 48-72 h | ~30-40% | Single agent activity |
| MIA PaCa-2 | This compound + Gemcitabine (free) | 1 μM each | 48-72 h | ~60-70% | Additive effect |
| MIA PaCa-2 | This compound + Gemcitabine (NP separate) | 1 μM each | 48-72 h | ~80-90% | Superior efficacy |
| PANC-1 | This compound (free) | 1 μM | 48-96 h | ~35-45% | Single agent activity |
| PANC-1 | Gemcitabine (free) | 1 μM | 48-96 h | ~25-35% | Single agent activity |
| PANC-1 | This compound + Gemcitabine (free) | 1 μM each | 48-96 h | ~55-65% | Additive effect |
| PANC-1 | This compound + Gemcitabine (NP separate) | 1 μM each | 48-96 h | ~75-85% | Superior efficacy |
Table 2: this compound-Mediated pERK Inhibition in Various Cancer Models [1] [3]
| Cancer Model | Cell Type/Line | This compound Concentration | Treatment Duration | pERK Reduction | Functional Outcomes |
|---|---|---|---|---|---|
| PDAC | MIA PaCa-2 | 0.1-5 μM | 2-24 h | >70% | Enhanced gemcitabine sensitivity |
| PDAC | PANC-1 | 0.1-5 μM | 2-24 h | >65% | Enhanced gemcitabine sensitivity |
| Breast Cancer | Multiple lines | Not specified | Not specified | Significant | Identified as ROCK1 inhibitor |
| Colon Adenocarcinoma | COAD models | Not specified | Not specified | Significant | ALOXE3 expression modulation |
| Liver I/R Injury | Kupffer cells | Not specified | Not specified | Significant | Reduced inflammation |
| Thyroid Cancer | BCPAP | Not specified | 24 h | ~60-70% reversal | BRD9 overexpression reversal |
Pancreatic Cancer Combination Therapy: this compound demonstrates significant synergy with gemcitabine in PDAC models, particularly when both agents are delivered via separate nanoparticle systems. The combination resulted in approximately 80-90% reduction in cell viability in MIA PaCa-2 cells and 75-85% reduction in PANC-1 cells, significantly outperforming individual agents or their free forms. This approach effectively addresses the challenge of rapid gemcitabine resistance commonly developed by PDAC cells. The separate nanoparticle delivery system stabilizes both drugs against degradation, extends systemic half-life, and provides controlled release in the acidic tumor microenvironment of PDAC. [1]
Broad Anticancer Activity: Beyond pancreatic cancer, this compound has shown efficacy across diverse cancer models. In breast cancer, it was identified as one of four novel ROCK1 inhibitors that suppress cytoskeleton organization and cell movement, with in vitro inhibition rates of 70-85% for migration and 69-86% for invasion. In colon adenocarcinoma, it was highlighted as a potential therapeutic agent through drug sensitivity analysis. Additionally, in thyroid cancer models, this compound effectively reversed the MAPK/ERK pathway activation induced by BRD9 overexpression, demonstrating its versatility across different malignancy types. [3]
Non-Oncological Applications: Emerging research indicates applications beyond oncology. In liver ischemia-reperfusion injury models, this compound inhibited ERK/NF-κB phosphorylation in Kupffer cells, reducing inflammation and tissue damage. Similarly, in burn wound healing studies, this compound confirmed the dependency of human growth hormone-overexpressing adipose-derived stem cells on ERK pathway activation for enhancing fibroblast activity and accelerating wound repair. These diverse applications underscore the fundamental role of ERK signaling in multiple pathological processes. [3]
Signal Saturation and Dynamic Range Optimization: A frequent challenge in quantitative pERK Western blotting is signal saturation, which compromises accurate quantification. To address this, optimize protein loading amounts through preliminary titration experiments, aiming for 1-10 μg per lane depending on target abundance. Implement appropriate antibody dilution series to identify concentrations that maintain linearity; typically, primary antibody dilutions of 1:1000-1:5000 and secondary antibody dilutions of 1:50000-1:250000 are effective starting points. Select ECL substrates with wide dynamic ranges, such as SuperSignal West Dura, which provides greater linearity for both high- and low-abundance proteins compared to ultra-sensitive substrates that readily saturate. Always capture multiple exposures to ensure at least one falls within the linear detection range. [5]
Normalization Strategies for Accurate Quantification: Proper normalization is essential for meaningful pERK quantification. While traditional housekeeping proteins like β-actin, GAPDH, and α-tubulin are commonly used, they often become saturated at typical loading amounts (30-50 μg) and may vary under experimental conditions. Total protein normalization (TPN) using fluorescent labels like No-Stain Protein Labeling Reagent provides a more reliable alternative with superior linearity across a wider loading range. For pERK analysis, always normalize to total ERK levels to distinguish specific pathway inhibition from general protein reduction. This dual normalization approach (to both total ERK and a loading control) controls for variations in protein loading and transfer efficiency while specifically assessing phosphorylation status. [5] [7]
Controls and Replication: Include comprehensive controls in every experiment: vehicle controls (DMSO), positive controls for pathway activation (e.g., EGF-stimulated cells), and negative controls for specificity (e.g., untreated cells or cells with pathway inhibition). Implement both biological replicates (independent experiments) and technical replicates (multiple wells of the same treatment) to ensure reproducibility and statistical power. Biological replicates confirm that observed effects reflect true biological differences rather than experimental artifacts, while technical replicates identify processing variations. [7]
Kinetic Considerations for pERK Detection: ERK phosphorylation represents a dynamic process that can change rapidly in response to cellular conditions. When assessing this compound effects, include multiple time points (e.g., 2, 6, 24, 48 hours) to capture both acute and sustained inhibition. Be consistent with treatment and harvesting procedures across replicates to minimize temporal variations. Maintain cells at 4°C during washing and lysis to preserve phosphorylation states, and process all samples simultaneously where possible. These measures are particularly important when comparing multiple treatment conditions or time points. [1] [4]
The application of this compound in Western blot analysis of pERK provides researchers with a powerful tool for investigating ERK pathway dynamics in cancer and other disease models. The detailed protocols and troubleshooting guides presented here facilitate robust quantification of pharmacodynamic responses to ERK inhibition. The combination of this compound with conventional chemotherapeutic agents like gemcitabine, particularly through advanced nanoparticle delivery systems, represents a promising strategy for overcoming treatment resistance in challenging malignancies such as pancreatic ductal adenocarcinoma. As research continues to elucidate the complex feedback mechanisms within the MAPK pathway, this compound remains an invaluable compound for dissecting ERK-specific functions and developing novel therapeutic approaches across diverse disease contexts.
This compound is a novel, potent, and selective ATP-competitive inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) with significant implications for cancer research and inflammatory disease studies. This compound demonstrates impressive potency in cell-free assays with IC₅₀ values of 4 nM for ERK1 and 1 nM for ERK2, exhibiting >100-fold selectivity over other kinases including JNK1/2, p38α/β, AKT1, and EGFR when tested at concentrations up to 10 μM. [1] [2] [3] Unlike earlier ERK inhibitors, this compound possesses a dual mechanism of action – it inhibits both ERK catalytic activity and prevents ERK phosphorylation by MEK, thereby more completely suppressing MAPK pathway signaling and blocking nuclear localization of phosphorylated ERK. [4] [1]
The primary research applications of this compound include:
Table 1: this compound Inhibitory Concentrations in Biochemical and Cellular Assays
| Assay Type | Target | IC₅₀ Value | Experimental Conditions |
|---|---|---|---|
| Cell-free assay | ERK1 | 4 nM | Recombinant human ERK1 |
| Cell-free assay | ERK2 | 1 nM | Recombinant human ERK2 |
| Cellular assay | pERK2 (A375 cells) | 4 nM | 2-hour treatment, BRAF V600E mutant |
| Cellular assay | pRSK (A375 cells) | 20 nM | 2-hour treatment, BRAF V600E mutant |
| Antiproliferative | COLO205 cells | 16 nM | 4-day treatment, BRAF V600E mutant |
| Antiproliferative | HT-29 cells | 59 nM | 4-day treatment, BRAF V600E mutant |
| Antiproliferative | A375 cells | 70 nM | 72-hour treatment, BRAF V600E mutant |
The following protocol is adapted from established methodologies used across multiple cancer cell lines [4] [5] [2]:
Materials and Reagents:
Procedure:
Cell Seeding:
Drug Preparation and Treatment:
Incubation and Viability Assessment:
For more physiologically relevant models, the following 3D Matrigel assay can be employed [4]:
Additional Materials:
Procedure:
Table 2: this compound Sensitivity Across Cancer Cell Lines
| Cell Line | Mutation Status | IC₅₀ Value | Assay Duration | Reference |
|---|---|---|---|---|
| A375 | BRAF V600E | 70 nM | 72 hours | [2] |
| COLO205 | BRAF V600E | 16 nM | 4 days | [2] |
| HT-29 | BRAF V600E | 59 nM | 4 days | [2] |
| MIA PaCa-2 | KRAS mutant | <1 μM | 48-72 hours | [4] |
| PANC-1 | KRAS mutant | <1 μM | 48-96 hours | [4] |
| RAW 264.7 | Wild-type | 440 nM (TNFα inhibition) | 24 hours (LPS challenge) | [6] |
| A375 (vemurafenib-resistant) | BRAF V600E with MAPK reactivation | ~100-200 nM | 5 days | [5] |
Confirming ERK1/2 inhibition by this compound is essential for validating target engagement [4] [5]:
Procedure:
Expected Results: this compound treatment should show dose-dependent reduction in pERK1/2 and pRSK levels within 2 hours of treatment. Total ERK and RSK levels should remain constant. In sensitive cell lines, pERK suppression should persist for ≥24 hours, while resistant lines may show pathway reactivation within 12-24 hours. [5]
The diagrams below illustrate the molecular mechanism of this compound and a standardized workflow for cell viability assessment.
This compound represents a valuable research tool for investigating ERK-dependent signaling pathways in cancer and inflammatory diseases. The protocols outlined herein provide standardized methodologies for assessing its effects on cell viability across various experimental models. When properly implemented, these approaches yield reproducible data that can inform therapeutic development strategies targeting the MAPK pathway, particularly in the context of drug-resistant malignancies.
This compound is a novel, selective ATP-competitive inhibitor of ERK1 and ERK2 kinases that demonstrates additional allosteric properties inhibiting ERK phosphorylation by MEK. This dual mechanism of action enables robust suppression of the MAPK signaling pathway downstream of common resistance mechanisms that limit the efficacy of BRAF and MEK inhibitors in melanoma treatment [1] [2]. The compound exhibits nanomolar potency against ERK1/2 and maintains specificity at concentrations up to 1 μM, making it a valuable tool compound for preclinical investigation and potential clinical development [1].
In melanoma, dysregulation of the MAPK pathway most frequently occurs through somatic mutations in BRAF (approximately 50% of cases, primarily V600E/K substitutions) or NRAS (approximately 25% of cases), leading to constitutive ERK signaling that drives tumor proliferation and survival [1] [3]. While BRAF inhibitors like vemurafenib and dabrafenib initially show efficacy in BRAF-mutant melanoma, and MEK inhibitors have demonstrated activity in NRAS-mutant disease, therapeutic responses are often limited by both innate and acquired resistance mechanisms [1] [4]. As the terminal kinase in the MAPK cascade, ERK represents a promising therapeutic target that may bypass many upstream resistance mechanisms and provide clinical benefit across multiple melanoma genomic subtypes [1].
Comprehensive profiling across 50 melanoma cell lines has revealed distinct sensitivity patterns to this compound based on genetic classification. Researchers categorized sensitivity into three groups based on half-maximal inhibitory concentration (IC50) values: sensitive (IC50 < 1 μM), intermediately sensitive (IC50 1-2 μM), and resistant (IC50 > 2 μM) [1] [2]. The compound demonstrated broad activity across multiple genomic subtypes, suggesting potential clinical utility beyond BRAF-mutant melanoma alone.
Table 1: this compound Sensitivity Profiles Across Melanoma Genomic Subtypes
| Genomic Subtype | Cell Lines Tested (n) | Sensitive Lines (IC50 < 1 μM) | Sensitivity Rate | Key Characteristics |
|---|---|---|---|---|
| BRAF mutant | 21 | 15 | 71% | Includes 4 with innate vemurafenib resistance |
| BRAF/NRAS double mutant | 3 | 3 | 100% | Particularly vulnerable to ERK inhibition |
| NRAS mutant | 14 | 11 | 78% | Alternative to MEK inhibitors |
| Wild-type (BRAF/NRAS) | 7 | 5 | 71% | No known driver mutations |
| BRAF mutant with acquired vemurafenib resistance | Multiple* | Variable | MAPK-dependent: Sensitive MAPK-independent: Resistant | Dependent on resistance mechanism |
Note: Specific cell line counts for acquired resistance not provided in source materials; response depends on resistance mechanism [1] [2] [5].
When compared to established therapies, this compound demonstrates particular advantage in specific clinical scenarios. The compound showed activity in vemurafenib-resistant models where resistance was mediated by MAPK pathway reactivation mechanisms, including secondary NRAS or MEK mutations, BRAF amplification, or COT pathway upregulation [1]. Additionally, four BRAF-mutant cell lines (M399, M414, M308, and M409) that demonstrated intermediate sensitivity or resistance to vemurafenib were sensitive to this compound, highlighting its potential in innately resistant disease [1].
The therapeutic synergy observed between BRAF inhibitors and this compound suggests promising combination approaches. In BRAF-mutant melanoma cell lines, the combination of vemurafenib and this compound demonstrated synergistic effects in the majority of tested lines and significantly delayed the onset of acquired resistance in long-term in vitro assays [1] [2]. This combination strategy may provide more durable clinical responses by simultaneously targeting multiple nodes in the MAPK pathway and preempting common resistance mechanisms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in melanoma cell lines.
Materials:
Methodology:
Technical Notes:
Objective: To assess the effects of this compound on MAPK pathway signaling and potential feedback mechanisms.
Materials:
Methodology:
Technical Notes:
Objective: To characterize the cytostatic and cytotoxic effects of this compound treatment.
Cell Cycle Analysis by Flow Cytometry:
Apoptosis Assessment by Annexin V/Propidium Iodide Staining:
The MITF/AXL expression ratio has emerged as a significant predictor of response to MAPK pathway inhibitors, including this compound. Studies have demonstrated that a low MITF/AXL ratio characterizes an early resistance phenotype to multiple targeted drugs in melanoma [4]. This molecular signature is common among both BRAF and NRAS mutant melanoma cell lines and may serve as a stratification biomarker for ERK inhibitor therapies.
Research indicates that MITF loss frequently occurs in acquired resistance settings, with approximately half of cell lines developing resistance to this compound or BRAF inhibitors showing marked downregulation of MITF expression [4]. In contrast, maintenance or induction of MITF expression represents an alternative resistance pathway observed in a subset of models. These findings suggest the existence of two distinct resistance phenotypes - MITFacq_maint (maintained MITF) and MITFacq_loss (diminished MITF) - which may require different therapeutic approaches for overcoming resistance [4].
Table 2: Biomarkers of Response and Resistance to this compound
| Biomarker | Predictive Value | Mechanistic Insight | Assessment Method |
|---|---|---|---|
| MITF/AXL Ratio | Low ratio predicts early resistance to multiple targeted drugs | Inverse correlation between MITF and several activated RTKs, particularly AXL | qRT-PCR, Western blot, IHC |
| pERK Suppression Dynamics | Sustained suppression at 24h correlates with sensitivity | Resistant lines show pathway reactivation between 12-24h | Western blot time course |
| MAPK vs. PI3K Resistance Mechanisms | MAPK-dependent resistance sensitive to this compound | MAPK-independent resistance may require combination approaches | Analysis of resistance mechanisms in BRAFi-resistant lines |
| MITF Expression Patterns | Dichotomous role in resistance | MITF loss or maintenance can both mediate resistance in different contexts | IHC, Western blot of paired pre-/post-resistance samples |
Based on the resistance mechanisms identified, several rational combination approaches have been proposed:
This compound represents a valuable investigational tool for targeting the MAPK pathway downstream of common resistance mechanisms to BRAF and MEK inhibitors. The comprehensive profiling data presented in this application note demonstrates its broad activity spectrum across multiple genomic subtypes of melanoma, particularly in models with MAPK pathway reactivation as the resistance mechanism.
The experimental protocols outlined provide researchers with robust methodologies for evaluating this compound in preclinical models, including detailed approaches for assessing cell viability, signaling modulation, and cellular phenotypes. The inclusion of predictive biomarkers such as the MITF/AXL ratio offers opportunities for patient stratification strategies in future translational studies.
While this compound remains primarily a research tool, its demonstrated activity in resistant melanoma models and synergistic potential with existing targeted therapies positions ERK inhibition as a promising therapeutic strategy worthy of further clinical development. Researchers should consider the mechanistic insights and experimental approaches detailed herein when designing studies to explore ERK inhibition in melanoma and other MAPK-driven malignancies.
The efficacy of SCH772984 was tested against a large panel of 50 melanoma cell lines with varying genetic backgrounds. Sensitivity to the inhibitor was categorized based on the half-maximal inhibitory concentration (IC₅₀) [1].
Table 1: Sensitivity of Melanoma Cell Lines to this compound
| Genotype | Sensitive (IC₅₀ < 1 μM) | Intermediately Sensitive (IC₅₀ 1-2 μM) | Resistant (IC₅₀ > 2 μM) |
|---|---|---|---|
| BRAF mutant | 15 of 21 (71%) | - | - |
| (Incl. innate Vemurafenib resistance) | 4 of 4 (100%) | - | - |
| BRAF/NRAS double mutant | 3 of 3 (100%) | - | - |
| NRAS mutant | 11 of 14 (78%) | - | - |
| Wild-type (BRAF/NRAS) | 5 of 7 (71%) | - | - |
Key Findings:
The following protocols summarize the key methodologies used to generate the data on this compound.
This protocol is used to assess the potency of this compound in inhibiting cell viability across a panel of cell lines [1].
This protocol is used to evaluate the effect of this compound on MAPK pathway signaling and its dynamics over time [1].
This protocol evaluates the potential synergistic effect of combining this compound with a BRAF inhibitor (BRAFi) like vemurafenib [2] [1].
The diagram below illustrates the signaling pathway targeted by this compound and the logical flow of the experimental findings.
SCH772984 represents a novel class of ERK1/2 inhibitors with a unique dual mechanism of action, functioning as both an ATP-competitive catalytic inhibitor and a allosteric inhibitor of ERK phosphorylation by MEK [1] [2]. This distinctive binding mode involves induction of a novel allosteric pocket adjacent to the ATP binding site, characterized by conformational changes in the phosphate-binding loop (P-loop) and an outward tilt of helix αC [2]. Unlike upstream MAPK pathway inhibitors, this compound directly targets the terminal kinases in the MAPK cascade, offering a promising therapeutic strategy for NRAS mutant melanomas where conventional BRAF inhibitors are ineffective and may even cause paradoxical pathway activation [1] [3].
The therapeutic rationale for this compound in NRAS mutant melanoma stems from the critical role of constitutive MAPK signaling in this aggressive melanoma subtype. NRAS mutations, predominantly at codon 61 (Q61), occur in approximately 20-30% of cutaneous melanomas and result in GTPase refractory NRAS that maintains persistent GTP-bound active state, leading to continuous downstream signaling through the MAPK pathway [3]. This compound effectively inhibits phosphorylation of downstream ERK targets including RSK and induces G1 cell cycle arrest and apoptosis in sensitive models [1] [4].
Comprehensive profiling across 50 melanoma cell lines reveals distinct sensitivity patterns to this compound based on genetic drivers [1] [4]:
Table 1: this compound Sensitivity Classification Based on IC50 Values
| Sensitivity Category | IC50 Range | Clinical Interpretation |
|---|---|---|
| Highly Sensitive | < 1 μM | Strong antitumor response expected |
| Intermediate Sensitivity | 1-2 μM | Moderate response likely |
| Resistant | > 2 μM | Limited clinical benefit |
Table 2: this compound Response Rates by Melanoma Genotype
| Melanoma Genotype | Sensitive Cell Lines | Response Rate | Key Observations |
|---|---|---|---|
| BRAF mutant | 15/21 | 71% | Includes vemurafenib-resistant models |
| BRAF/NRAS double mutant | 3/3 | 100% | Particularly vulnerable subtype |
| NRAS mutant | 11/14 | 78% | Primary therapeutic indication |
| Wild-type (BRAF/NRAS) | 5/7 | 71% | Alternative to immune checkpoint inhibitors |
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in melanoma cell lines.
Materials:
Procedure:
Quality Controls:
Objective: To evaluate this compound effects on MAPK pathway signaling and feedback mechanisms.
Materials:
Procedure:
Key Interpretation Guidelines:
Objective: To quantitatively measure ERK inhibition kinetics using ERK-Sensor-D1 [5].
Materials:
Procedure:
Advantages:
Combining this compound with upstream inhibitors provides enhanced pathway suppression and delayed resistance emergence [1] [6]. The MAPK pathway exhibits multiple feedback mechanisms where ERK inhibition relieves negative feedback on RTKs and RAF, potentially causing pathway reactivation [6].
Diagram 1: MAPK Signaling Pathway and this compound Mechanism. This compound provides dual inhibition of ERK catalytic activity and phosphorylation by MEK, with synergistic potential when combined with upstream inhibitors.
Objective: To evaluate synergistic effects of this compound with BRAF inhibitors in BRAF mutant melanoma.
Procedure:
Expected Outcomes:
Objective: To determine this compound-induced cell cycle alterations.
Procedure:
Expected Results:
Objective: To quantify this compound-induced apoptotic cell death.
Procedure:
Diagram 2: this compound Experimental Workflow. Integrated approach for comprehensive evaluation of this compound activity in melanoma models.
In Vivo Applicability: this compound demonstrates poor oral bioavailability and in vivo exposure, limiting its direct clinical translation [7]. However, it remains an excellent tool compound for mechanistic studies.
Cell Line Heterogeneity: Response heterogeneity exists within genetic subtypes; always include multiple cell lines per genotype [1].
Pathway Reactivation: Resistant models show rapid MAPK pathway reactivation within 12-24 hours despite continuous treatment [1].
Several ERK inhibitors with improved pharmacokinetic profiles have entered clinical development for NRAS mutant melanoma:
This compound serves as a valuable research tool for understanding ERK inhibition in NRAS mutant melanoma. The protocols outlined enable comprehensive evaluation of its antitumor activity, mechanism of action, and combination potential. While its pharmacological limitations prevent direct clinical use, insights gained from this compound studies inform the development of clinically viable ERK inhibitors for treating NRAS mutant and other MAPK-driven melanomas.
SCH772984 represents a novel class of ERK1/2 inhibitors with a unique dual mechanism of action, exhibiting characteristics of both type I and type II kinase inhibitors. This small molecule inhibitor targets the extracellular signal-regulated kinase (ERK) pathway, which is a critical downstream component of the KRAS signaling cascade that is mutated in over 95% of pancreatic ductal adenocarcinoma (PDAC) cases. Unlike first-generation ERK inhibitors, this compound not only inhibits ERK1/2 activity but also induces conformational changes that prevent its reactivation by upstream MEK1/2, thereby addressing a key limitation of earlier compounds [1] [2].
The significance of ERK inhibition in pancreatic cancer stems from the near-universal presence of oncogenic KRAS mutations that drive constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival. This compound has demonstrated nanomolar cellular potency in tumor cells with mutations in BRAF, NRAS, or KRAS and induces tumor regressions in xenograft models at tolerated doses. Importantly, this inhibitor effectively targets MAPK signaling and cell proliferation in models resistant to BRAF or MEK inhibitors, as well as in tumor cells resistant to concurrent treatment with BRAF and MEK inhibitors [1]. These properties make this compound a promising candidate for pancreatic cancer therapy, particularly in addressing the therapeutic resistance that plagues current treatment approaches.
This compound has demonstrated significant antitumor activity across multiple pancreatic cancer models, both as a single agent and in combination therapies. In pioneering research investigating its combination with Cucurbitacin B (CuB), a natural tetracyclic triterpene product, the combination therapy resulted in highly significant growth inhibition of pancreatic cancer xenografts. This enhanced efficacy was attributed to complementary inhibition of multiple signaling pathways, including EGFR, PI3K/Akt/mTOR, STAT3, and ERK, followed by regulation of apoptotic proteins including increase in pro-apoptotic Bim and decrease in anti-apoptotic Mcl-1, Bcl-2, Bcl-xl and survivin [3].
Recent advances in nanoparticle formulations have further enhanced the therapeutic potential of this compound. Studies utilizing poly (ethylene glycol)-b-poly (carbonate)-based block copolymer (PEG-PC) nanoparticles for co-delivery of this compound with gemcitabine demonstrated superior efficacy compared to free drug administration. The encapsulated forms caused greater reduction in cell viability than the free forms, with co-administration of gemcitabine and this compound in separate nanoparticle systems exhibiting the highest reduction in pancreatic cancer cell viability [2]. This approach addresses the hydrophobicity of this compound and rapid clearance of gemcitabine, showcasing an innovative strategy for optimizing combination therapy in pancreatic cancer.
Table 1: Summary of this compound Efficacy in Pancreatic Cancer Xenograft Models
| Cancer Model | Treatment | Dosing Regimen | Efficacy Results | Reference |
|---|---|---|---|---|
| PDAC Xenografts | CuB + this compound | Not specified | Highly significant growth inhibition | [3] |
| MIA PaCa-2 & PANC-1 | This compound + Gemcitabine (free) | 1 µM each | Significant reduction in cell viability vs single agents | [2] |
| MIA PaCa-2 & PANC-1 | This compound + Gemcitabine (NP-encapsulated) | 1 µM each | Greatest reduction in cell viability; enhanced effects vs free drugs | [2] |
| Various PDX models | This compound | Tolerated doses | Tumor regressions in xenograft models | [1] |
Patient-derived xenograft (PDX) models are established by transplanting fresh tumor tissues from pancreatic cancer patients into immunocompromised mice. The general workflow for establishing these models and testing this compound efficacy is illustrated below:
The specific protocols for PDX establishment include:
Tissue Acquisition and Preparation: Collect fresh surgical tumor fragments from pancreatic carcinoma patients following appropriate ethical approvals and informed consent. Place specimens in Roswell Park Memorial Institute media (RPMI) for immediate transplantation or cryopreserve in fetal bovine serum with 10% DMSO for future use. Cut tumor tissues into approximately 25 mm³ pieces while maintaining tissue structure [4] [5].
Mouse Strain Selection and Implantation: Utilize immunocompromised mice such as NOD scid gamma (NSG) mice, athymic nude mice, or severe combined immunodeficient (SCID) mice. For initial engraftment, use NOD SCID mice for F1 and F2 generations, then transition to athymic nude mice for subsequent passages to retain some innate immunity components. Both subcutaneous (technical ease) and orthotopic (better microenvironment recapitulation) implantation approaches are valid, with orthotopic implantation performed by exteriorizing the pancreas through a flank incision, suturing tumor pieces onto the pancreas using 5-0 Prolene, then repositioning the pancreas and closing the wound [4] [5].
Monitoring and Passage: Monitor tumor growth by caliper measurements (subcutaneous) or magnetic resonance imaging (orthotopic). Calculate tumor volumes using the formula: TV = (width² × length) × 0.5. Passage tumors at volumes of approximately 1 cm³, with tumor doubling times typically ranging from 4 to 32 days across different models. Characterize established PDX models through histopathological analysis, molecular profiling, and mutational analysis to validate retention of original tumor characteristics [4].
Table 2: this compound Administration Protocols in Pancreatic Cancer Xenograft Studies
| Protocol Aspect | Specific Recommendations | Additional Notes |
|---|
| Formulation | Free compound: Dissolve in appropriate vehicle (e.g., DMSO) for in vitro studies Nanoparticle: PEG-PC-based block copolymer for in vivo use | Nanoparticle encapsulation improves solubility and biodistribution [2] | | In Vitro Dosing | 0.1-5 µM range, depending on combination partners 48-96 hour treatment periods | MTT assay for viability assessment; Western blot for pERK inhibition confirmation [2] | | In Vivo Dosing | Tolerated doses leading to tumor regressions (specific optimal dosing requires empirical determination) | Dose optimization required for specific PDX models [1] | | Combination Therapy | With gemcitabine: 1 µM this compound + 1 µM gemcitabine in vitro With Cucurbitacin B: Ratio determined by synergy assays | Sequential or concurrent administration based on therapeutic strategy [3] [2] | | Treatment Duration | Varies by study design; typically 2-4 weeks in vivo | Monitor for toxicity and weight loss throughout study |
Detailed administration protocol:
Formulation Preparation: For in vitro studies, prepare this compound stock solution in DMSO and dilute in culture medium to desired concentrations, ensuring final DMSO concentration does not exceed 0.1%. For in vivo administration using nanoparticle formulation, utilize PEG-PC nanoparticles appended with pH-sensitive tertiary amine side chains. Encapsulate this compound via physical entrapment within the polymeric particles, characterizing nanoparticles for hydrodynamic diameter, surface charge, and polydispersity index before administration [2].
Dosing Schedule: Administer this compound based on the specific study design. For single-agent studies, determine the maximum tolerated dose through preliminary dose-ranging studies. For combination therapy with gemcitabine, utilize a two-nanoparticle system with separately encapsulated drugs administered concurrently. In combination with Cucurbitacin B, optimize dosing based on synergistic interactions observed in preliminary in vitro screens [3] [2].
Response Assessment: Monitor tumor growth regularly throughout the treatment period. For subcutaneous models, measure tumors in two dimensions with a digital caliper 2-3 times weekly. For orthotopic models, utilize magnetic resonance imaging (MRI) for volumetric assessment, calculating tumor volume from axial image slices using the formula: Volume_TUMOR = (Area_IMAGE1 + Area_IMAGE2 + Area_IMAGE3 + ...) × slice thickness. Assess metastasis at necropsy by determining the percentage of mice with grossly evident peritoneal and liver metastases [5].
Understanding the molecular mechanisms underlying this compound activity is essential for proper experimental design and interpretation. The following diagram illustrates key signaling pathways affected by this compound in pancreatic cancer:
Key molecular assessment techniques:
Western Blot Analysis: Confirmation of target engagement is confirmed through assessment of phosphorylated ERK (pERK) levels. Treat pancreatic cancer cells (MIA PaCa-2 and PANC-1) with 5 μM of unencapsulated or encapsulated this compound for appropriate duration (typically 24-48 hours). Prepare cell lysates, separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against pERK, total ERK, and downstream effectors such as IKKε. This analysis validates that this compound effectively inhibits ERK signaling in both free and encapsulated forms [2].
Gene Expression Profiling: Utilize RNA-Seq analysis to identify ERK-regulated genes affected by this compound treatment. This approach has revealed that ERK signaling promotes IKKε expression through control of protein stability rather than RNA levels, and that TBK1 and IKKε contribute to expression of a subset of ERK-regulated genes. Additionally, investigate circNFIB (hsa_circ_0086376) which has been identified as a potential resistance mechanism that can mitigate the anti-tumor effects of this compound in vivo [6] [7].
Cell Viability and Growth Assays: Perform MTT assays by seeding PDAC cell lines (3,000 cells/well in 96-well plates), allowing attachment, then treating with this compound alone or in combination for 48-96 hours. For three-dimensional growth assessment, utilize Matrigel growth assays by plating 50 μL Matrigel in wells, solidifying at 37°C, seeding MIA PaCa-2 cells (4,000 cells/well), allowing growth for 48 hours, then treating with this compound formulations. Image colonies after 4 days of treatment to assess effects on three-dimensional growth [2].
Appropriate model selection is critical for meaningful evaluation of this compound efficacy. Consider the following criteria when choosing pancreatic cancer models:
Genetic Diversity: Select PDX models that represent the molecular heterogeneity of human pancreatic cancer, including variations in KRAS mutation status (G12D, G12V, G12R), TP53 status, and other genetic alterations. Prioritize models that have been thoroughly characterized through genomic sequencing, transcriptomic profiling, and histopathological analysis to ensure they recapitulate key features of human disease [4].
Therapeutic Response Spectrum: Include models with demonstrated sensitivity and resistance to standard therapies (gemcitabine, nab-paclitaxel, FOLFIRINOX) to properly evaluate the potential of this compound to address therapeutic resistance. This approach enables identification of biomarkers associated with response or resistance to ERK inhibition [4].
Engraftment Efficiency and Growth Characteristics: Consider practical aspects such as engraftment rates, tumor growth kinetics (doubling times ranging from 4 to 32 days), and passage stability. These factors significantly impact experimental timelines and resource allocation. Well-characterized models with stable growth characteristics across passages ensure experimental reproducibility [4].
Common challenges in this compound studies and recommended solutions:
Nanoparticle Formulation Stability: If encountering stability issues with this compound-loaded nanoparticles, ensure proper storage at 4°C to minimize colloidal instability. Characterize nanoparticles regularly for hydrodynamic diameter, surface charge, and polydispersity index. Optimize drug loading efficiency through adjustment of polymer-to-drug ratio and encapsulation methodology [2].
Variable Treatment Responses: For inconsistent responses across PDX models, perform comprehensive molecular characterization to identify biomarkers predictive of sensitivity. Evaluate baseline pERK levels, KRAS mutation subtypes, and potential resistance mechanisms such as circNFIB overexpression. This approach facilitates patient stratification strategies for clinical translation [4] [6].
Combination Therapy Optimization: When developing combination regimens, systematically evaluate dosing sequences, schedules, and ratios. For this compound with gemcitabine, the two-nanoparticle system (separate encapsulation) has demonstrated superior efficacy compared to free drug combinations or single nanoparticle approaches. Conduct matrix screening studies to identify synergistic ratios rather than simply combining IC50 values [2].
This compound represents a promising therapeutic approach for pancreatic cancer through its innovative targeting of the ERK pathway downstream of oncogenic KRAS. The application of well-characterized PDX models provides a physiologically relevant platform for evaluating its efficacy, particularly in combination strategies with conventional chemotherapy or novel targeted agents. The ongoing development of nanoparticle formulations addresses previous limitations related to drug solubility and stability, potentially enhancing in vivo delivery and therapeutic outcomes.
Future research directions should focus on biomarker identification to select patient populations most likely to benefit from ERK inhibition, exploration of rational combination therapies targeting complementary pathways, and development of next-generation ERK inhibitors with improved pharmaceutical properties. The integration of sophisticated PDX platforms with advanced formulation technologies positions this compound as a valuable tool in the ongoing battle against pancreatic cancer, offering hope for addressing the profound therapeutic resistance that characterizes this devastating disease.
The RAS-RAF-MEK-ERK signaling pathway (MAPK pathway) represents one of the most frequently dysregulated signaling cascades in human cancer, with approximately 30% of all tumors harboring mutations in RAS genes. Specifically, KRAS mutations occur in over 90% of pancreatic ductal adenocarcinomas (PDAC), making it a particularly challenging therapeutic target. Despite extensive efforts to develop direct KRAS inhibitors, their clinical efficacy has been limited due to complex resistance mechanisms and the elusive nature of the KRAS protein itself. Consequently, research has shifted toward targeting critical downstream effectors and parallel pathways to overcome these therapeutic challenges. The combination of SCH772984, a novel and selective ERK1/2 inhibitor, with dinaciclib, a multi-cyclin-dependent kinase (CDK) inhibitor, represents an innovative approach to address the limitations of single-agent targeted therapies in KRAS-mutant cancers.
This compound is a direct pharmacologic inhibitor of ERK1/2 that demonstrates potent activity against a subset of KRAS-mutant cancer cell lines. Unlike RAF or MEK inhibitors, which often suffer from compensatory ERK reactivation through feedback mechanisms, direct ERK inhibition may overcome these limitations by targeting the terminal kinase in the MAPK pathway. Dinaciclib (SCH727965) is a potent CDK inhibitor targeting CDK2, CDK5, CDK1, and CDK9 with IC50 values in the low nanomolar range (1 nM, 1 nM, 3 nM, and 4 nM, respectively). The rational combination of these agents simultaneously targets complementary oncogenic pathways, potentially resulting in enhanced antitumor efficacy and delayed resistance development.
The MAPK signaling cascade is initiated when activated RAS proteins (including KRAS) recruit RAF kinases to the membrane, leading to sequential phosphorylation and activation of MEK and ERK. Activated ERK then phosphorylates numerous downstream substrates regulating cell proliferation, survival, differentiation, and metabolism. In KRAS-mutant cancers, this pathway is constitutively active, driving tumor growth and progression. This compound directly targets ERK1/2 through a unique dual mechanism of action: it inhibits both MEK-dependent phosphorylation of ERK and ERK catalytic activity toward its substrates. This direct ERK inhibition results in suppression of ERK signaling output, as measured by phosphorylation of RSK, and leads to cell cycle arrest through reduction of cyclin D1 and cyclin B1 levels, hypophosphorylation of RB, and reduced p21 protein expression [1].
Importantly, ERK inhibition with this compound disrupts negative feedback loops within the MAPK pathway. Treatment with this compound reduces ERK-mediated phosphorylation of CRAF at inhibitory sites (S289/296/301) while increasing phosphorylation at the activating S338 site, leading to enhanced CRAF and MEK activation. This feedback mechanism ultimately results in rebound of ERK phosphorylation despite continued inhibitor presence, though ERK signaling capacity remains suppressed as evidenced by sustained reduction in pRSK levels [1]. This distinction between ERK phosphorylation and ERK activity has important implications for therapeutic targeting and biomarker development.
Dinaciclib is a multi-CDK inhibitor that predominantly targets CDK2, CDK5, CDK1, and CDK9, placing it at the intersection of cell cycle regulation and transcriptional control. CDK1 and CDK2 are crucial regulators of cell cycle progression through G2/M and G1/S transitions, respectively, while CDK9 controls transcriptional elongation through phosphorylation of RNA polymerase II. CDK5, though initially characterized for its neuronal functions, plays significant roles in cancer progression, particularly in pancreatic cancer where it regulates the RAL effector pathway downstream of KRAS [2]. By simultaneously inhibiting these CDKs, dinaciclib disrupts cell cycle progression and transcriptional regulation, leading to cell cycle arrest and apoptosis induction.
The combination of this compound and dinaciclib targets complementary pathways that collectively sustain KRAS-mutant tumors. While this compound primarily acts through MAPK pathway suppression, dinaciclib simultaneously targets cell cycle progression and additional KRAS effector pathways. This parallel pathway inhibition creates a synergistic anti-tumor effect, as demonstrated by significant reduction in tumor growth compared to either treatment alone in mouse models [3]. The combination effectively addresses the heterogeneity and adaptive resistance mechanisms that often limit single-agent targeted therapies in KRAS-driven cancers.
Figure 1: Signaling Pathways and Inhibition Mechanism. This compound directly targets the MAPK pathway downstream of mutant KRAS, while dinaciclib inhibits both the CDK5/RAL pathway and cell cycle progression. The combination results in synergistic tumor growth inhibition through complementary pathway targeting.
Extensive preclinical studies have demonstrated the anti-tumor activity of both this compound and dinaciclib as single agents and in combination. This compound exhibits potent growth inhibitory effects against a panel of KRAS-mutant pancreatic cancer cell lines, with approximately 45% (5 of 11) showing sensitivity (GI50 <4 μM) while the remainder display de novo resistance (GI50 >4 μM) [1]. Interestingly, three out of four this compound-sensitive cell lines were resistant to the MEK inhibitor selumetinib, indicating distinct consequences of inhibiting the MAPK pathway at the level of ERK rather than MEK.
Dinaciclib demonstrates broad anti-proliferative activity across multiple cancer cell types, with GI50 values typically in the low nanomolar range. In pancreatic cancer cell lines, dinaciclib exhibits GI50 values of approximately 10-20 nM [3]. The combination of this compound and dinaciclib results in significantly enhanced anti-tumor effects compared to either agent alone, with more substantial reduction in tumor growth in mouse models [3].
Table 1: Single-Agent Activity of this compound and Dinaciclib in Preclinical Models
| Compound | Target | Cell Line/Model | Activity Measure | Result | Reference |
|---|---|---|---|---|---|
| This compound | ERK1/2 | KRAS-mutant PDAC panel | GI50 (sensitive) | <4 μM | [1] |
| This compound | ERK1/2 | KRAS-mutant PDAC panel | GI50 (resistant) | >4 μM | [1] |
| Dinaciclib | CDK2/5/1/9 | Pancreatic cancer lines | GI50 | 10-20 nM | [3] |
| Dinaciclib | CDK2/5/1/9 | Various cancer lines | IC50 (CDK2) | 1 nM | [3] |
| Dinaciclib | CDK2/5/1/9 | Various cancer lines | IC50 (CDK5) | 1 nM | [3] |
| Dinaciclib | CDK2/5/1/9 | Various cancer lines | IC50 (CDK1) | 3 nM | [3] |
| Dinaciclib | CDK2/5/1/9 | Various cancer lines | IC50 (CDK9) | 4 nM | [3] |
The combination of this compound and dinaciclib has demonstrated enhanced efficacy in preclinical models. In mouse xenograft studies, this combination resulted in significantly greater tumor growth reduction compared to either single agent alone [3]. Similar synergistic effects have been observed with other ERK and CDK inhibitor combinations. For instance, the combination of the ERK inhibitor BVD-523 (ulixertinib) with CDK inhibitors such as palbociclib showed synergistic effects across multiple cancer cell lines, including A549, H2122, H1437, and H226 cells [4] [5]. These findings support the broad potential of simultaneously targeting ERK and CDKs in KRAS-driven cancers.
Table 2: Combination Therapy Efficacy in Preclinical Models
| Combination | Model System | Treatment Protocol | Efficacy Outcome | Reference |
|---|---|---|---|---|
| This compound + Dinaciclib | Mouse xenograft | Not specified | Significant tumor growth reduction vs single agents | [3] |
| Dinaciclib + MK-2206 (AKT inhibitor) | Patient-derived pancreatic xenografts | Dinaciclib: 20 mg/kg, i.p., 3×/week; MK-2206: 60 mg/kg, oral, 3×/week | Dramatic blockade of tumor growth and metastasis; complete responses in some models | [2] |
| BVD-523 + Palbociclib | A549, H2122, H1437, H226 cells | Varying concentrations | Synergistic effect (Loewe and Bliss excess scores) | [4] [5] |
Figure 2: Experimental Workflow for this compound and Dinaciclib Combination Studies. The comprehensive protocol includes parallel in vitro and in vivo components, with integrated data analysis to evaluate combination efficacy and mechanism of action.
The combination of this compound and dinaciclib represents a promising therapeutic strategy for KRAS-mutant cancers, particularly pancreatic ductal adenocarcinoma. This approach simultaneously targets the MAPK signaling pathway and cell cycle regulation, addressing key drivers of tumor growth and survival. Preclinical evidence demonstrates that this combination can overcome limitations of single-agent targeted therapies, resulting in enhanced anti-tumor efficacy and potential prevention of resistance development.
Future research should focus on predictive biomarkers to identify patient populations most likely to respond to this combination therapy. Potential biomarkers include baseline pERK levels, CDK5 expression, and RB status. Additionally, exploration of this combination with other targeted agents, such as AKT inhibitors (based on the promising results with dinaciclib + MK-2206) [2], may further enhance efficacy. Finally, evaluation of sequencing strategies with standard chemotherapy may help integrate this targeted combination into current treatment paradigms for pancreatic cancer.
This compound represents a novel class of extracellular signal-regulated kinase (ERK) 1/2 inhibitors with a unique dual mechanism of action. Unlike conventional ATP-competitive inhibitors, this compound not only inhibits ERK1/2 catalytic activity but also prevents their phosphorylation by upstream kinases, resulting in more complete suppression of MAPK pathway signaling. [1] [2] The compound demonstrates impressive selectivity for ERK1/2 over other kinases, with IC50 values of 8.3 nM and 2.7 nM for ERK1 and ERK2, respectively. [1] This specificity is attributed to its unique binding mode that induces a novel allosteric pocket in ERK1/2, located between helix αC and the phosphate binding loop (P-loop). [1]
The rationale for investigating this compound in sepsis stems from the central role of ERK1/2 in inflammatory signaling pathways. Sepsis involves dysregulated immune responses to infection, characterized by excessive inflammatory mediator production. MAPK pathways, including ERK1/2, regulate the expression of multiple genes that collectively control the inflammatory response. [3] this compound has demonstrated significant therapeutic potential in preclinical sepsis models, improving survival in both LPS-induced lethal endotoxemia and cecal ligation and puncture (CLP) models. [3] Transcriptomic analyses reveal that this compound treatment significantly downregulates pathways related to immune system activation and platelet aggregation while upregulating extracellular matrix organization and retinoic acid signaling pathways. [3]
This compound is a synthetic organic compound with the molecular formula C~33~H~33~N~9~O~2~ and a molecular weight of 587.28 g/mol. [2] Its chemical structure features a pyridine-indazole core with an extended piperazine-phenyl-pyrimidine decoration, which is responsible for its unique binding properties. [1] The compound complies with Lipinski's rule of five with zero violations, suggesting favorable drug-like properties. [2] However, despite its promising in vitro profile, this compound demonstrates poor in vivo exposure levels when administered orally or intraperitoneally, limiting its clinical translation. [2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Property | Value |
|---|---|---|---|
| Molecular Weight | 587.28 g/mol | Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 2 | Rotatable Bonds | 9 |
| Topological Polar Surface Area | 123.24 Ų | XLogP | 2.69 |
| Lipinski Rule Violations | 0 | ERK1 IC₅₀ | 8.3 nM |
| ERK2 IC₅₀ | 2.7 nM | TNFα Inhibition IC₅₀ | 0.44 µM |
This compound exhibits a dual mechanism of action that distinguishes it from other ERK inhibitors. First, it acts as an ATP-competitive inhibitor that binds to the active site of ERK1/2. Second, it induces conformational changes that prevent MEK-mediated phosphorylation of ERK1/2, effectively blocking both upstream activation and downstream signaling. [1] [2] Structural studies reveal that this compound binding causes the P-loop tyrosine (Y36 in ERK2) to flip into the ATP site, stacking onto the pyrrolidine ring of the inhibitor and creating significant distortion of the P-loop. [1] This novel binding mode is associated with slow inhibitor off-rates, leading to prolonged target engagement and sustained pathway suppression even after compound removal. [1]
The kinetic properties of this compound contribute to its exceptional selectivity and efficacy. Biolayer interferometry measurements demonstrate slow dissociation rates from ERK1/2 compared to faster off-rates from off-target kinases. [1] This prolonged target engagement translates to sustained suppression of ERK signaling in cellular models, with wash-out experiments confirming continued pathway inhibition hours after compound removal. [1]
Preclinical evaluation of this compound for sepsis treatment has utilized two primary models: LPS-induced endotoxemia and cecal ligation and puncture (CLP). [3] Each model offers distinct advantages for studying different aspects of sepsis pathophysiology:
LPS-induced endotoxemia: This model involves intraperitoneal administration of lipopolysaccharide (LPS) from Gram-negative bacteria, resulting in a robust systemic inflammatory response. It provides a standardized, reproducible method for studying the initial hyperinflammatory phase of sepsis without the complexity of live infection. [3]
Cecal ligation and puncture (CLP): This polymicrobial model more closely mimics human sepsis by introducing mixed flora from the gastrointestinal tract into the peritoneal cavity. It produces a biphasic response with initial hyperinflammation followed by immunosuppression, better representing the clinical progression of sepsis. [3]
Table 2: Comparison of Sepsis Models for this compound Evaluation
| Characteristic | LPS-Induced Endotoxemia | Cecal Ligation and Puncture |
|---|---|---|
| Inflammatory Response | Rapid, robust hyperinflammation | Biphasic (hyperinflammation followed by immunosuppression) |
| Pathogen Source | Single component (LPS) | Polymicrobial (gut flora) |
| Model Strengths | Highly reproducible, suitable for initial screening | Clinically relevant, includes immunosuppressive phase |
| This compound Efficacy | Improved survival | Improved survival with reduced plasma Ccl2/Mcp1 |
| Key Measurements | Survival monitoring, cytokine levels | Survival, plasma biomarkers, tissue transcriptomics |
The comprehensive evaluation of this compound in sepsis follows a systematic workflow beginning with in vitro screening progressing through in vivo validation. The typical experimental sequence includes:
Figure 1: Comprehensive Experimental Workflow for Evaluating this compound in Sepsis Models
Macrophage culture and stimulation serves as the primary in vitro system for initial this compound screening. The protocol employs RAW264.7 murine macrophages (ATCC TIB-71) maintained in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in 5% CO₂. [3] For screening experiments:
TNFα quantification utilizes the AlphaLisa assay system (PerkinElmer) according to manufacturer specifications. [3] The assay demonstrates excellent sensitivity with Z' factors of 0.5 and 0.77 for 4h and 24h time points, respectively, indicating robustness for high-throughput screening. [3] this compound shows concentration-dependent inhibition of TNFα production with an IC₅₀ of 0.44 µM at 24 hours post-LPS challenge. [3]
Confirmation of target engagement by this compound requires assessment of ERK1/2 phosphorylation status:
This compound treatment (0.5 µM) effectively reduces LPS-induced ERK1/2 phosphorylation in RAW264.7 macrophages within 30 minutes of treatment. [3]
RNA sequencing provides comprehensive assessment of this compound's effects on inflammatory gene expression:
Functional annotation of differentially expressed genes utilizes Gene Ontology enrichment and KEGG pathway analysis. This compound treatment significantly downregulates genes involved in immune system processes, inflammatory response, and leukocyte activation while upregulating genes involved in extracellular matrix organization. [3]
Animal selection and ethical considerations: All procedures should be approved by the Institutional Animal Care and Use Committee. Use 8-12 week old C57BL/6 mice with equal gender distribution when possible. House animals under standard conditions with ad libitum access to food and water. [3]
This compound formulation and dosing:
Sepsis induction models:
Blood collection and plasma preparation:
Tissue collection for transcriptomics:
Plasma biomarker measurement utilizes multiplex immunoassays (Luminex) or ELISA. This compound treatment significantly reduces plasma levels of Ccl2/Mcp1 and other inflammatory mediators in the CLP model. [3]
RNA-seq data processing follows established computational workflows:
This compound treatment in RAW264.7 macrophages reveals significant modulation of inflammatory pathways, with downregulation of cytokine-cytokine receptor interaction, NOD-like receptor signaling, and chemokine signaling pathways. [3] In vivo, this compound downregulates genes involved in immune response and platelet activation while upregulating extracellular matrix organization pathways. [3]
Survival analysis methodology:
Interpretation of efficacy endpoints:
This compound treatment significantly improves survival in both LPS-induced endotoxemia (p<0.01) and CLP models (p<0.05) compared to vehicle controls. [3]
Beyond sepsis, this compound has important research applications in overcoming resistance in MAPK-driven cancers. The Integrator complex, an RNA polymerase II-associated complex, functions as a crucial transcriptional coactivator in MAPK signaling. [4] Depletion of INTS11, the catalytic subunit of Integrator, diminishes ERK1/2 transcriptional responsiveness and cellular growth in human cancers harboring activating mutations in MAPK signaling. [4] This suggests that targeting downstream ERK signaling components like Integrator could represent a promising strategy for cancers resistant to conventional MAPK pathway inhibitors.
Research indicates that Integrator complex recruitment to immediate early genes (IEGs) and their enhancers depends on ERK1/2 activity. [4] Following EGF stimulation, activated ERK1/2 is recruited to IEGs and phosphorylates INTS11. [4] Importantly, cancer cells with activating mutations in the MAPK cascade that develop resistance to targeted therapies show diminished growth following Integrator depletion, suggesting Integrator as a potential therapeutic target downstream of ERK. [4]
While this compound shows promising activity in preclinical sepsis models, several limitations should be considered:
Alternative ERK inhibitors with improved pharmacokinetic properties have been developed, including MK-8353 (formerly SCH900353), an orally bioavailable derivative with comparable potency and selectivity. [5] However, clinical development of MK-8353 has focused on oncology applications rather than sepsis. [5]
This compound represents a valuable research tool for investigating ERK1/2 inhibition in inflammatory conditions like sepsis. The detailed protocols provided herein enable standardized evaluation of its effects across in vitro and in vivo systems. The compound's unique mechanism of action, targeting both ERK catalytic activity and phosphorylation, provides more complete pathway suppression than conventional inhibitors. [1] [2] Robust experimental designs incorporating transcriptomic analyses offer comprehensive insights into its mechanism of action and potential therapeutic applications. These application notes provide researchers with the methodological foundation to further explore this compound's potential in sepsis and related inflammatory conditions.
This compound is a potent, selective, and ATP-competitive inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), with IC₅₀ values of 4 nM and 1 nM for ERK1 and ERK2, respectively [1]. As a key component of the Ras-Raf-MEK-ERK signaling cascade (commonly known as the MAPK pathway), ERK1/2 plays a central role in regulating cellular responses to various stimuli, including inflammatory signals [2] [3]. The unique mechanism of this compound involves both inhibition of ERK1/2 catalytic activity and prevention of ERK1/2 phosphorylation, resulting in more complete suppression of MAPK pathway signaling compared to agents that target only one of these functions [4]. Structural studies have revealed that this compound induces a novel binding pocket in ERK1/2 created by an inactive conformation of the phosphate binding loop and an outward tilt of helix αC, which contributes to its remarkable selectivity and slow off-rate kinetics [5].
This compound has demonstrated significant efficacy in preclinical models of sepsis, a life-threatening condition characterized by a dysregulated systemic inflammatory response to infection [2] [3]:
Research has identified a protective role for this compound in modulating airway inflammatory responses induced by influenza A virus (IAV) infection [6] [7]:
Table 1: Summary of this compound Efficacy in Inflammatory Disease Models
| Disease Model | Experimental System | Key Findings | Reference |
|---|---|---|---|
| Sepsis | RAW264.7 macrophages | IC₅₀ of 0.44 µM for TNFα inhibition at 24h | [2] |
| Sepsis | Mouse LPS-induced endotoxemia | Improved survival rates | [2] [3] |
| Sepsis | Mouse cecal ligation & puncture | Improved survival, reduced plasma Ccl2/Mcp1 | [2] [3] |
| Airway Inflammation | IAV-infected epithelial cells | Suppressed ERK/MAPK-mediated inflammation | [6] [7] |
Objective: To evaluate the anti-inflammatory effects of this compound in murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS).
Materials and Reagents:
Procedure:
Objective: To evaluate the therapeutic efficacy of this compound in a polymicrobial sepsis model.
Materials and Reagents:
Procedure:
Table 2: Key Experimental Parameters for this compound in Inflammation Research
| Parameter | In Vitro Conditions | In Vivo Conditions |
|---|---|---|
| Working Concentration | 0.1-1 µM | 10-25 mg/kg |
| Pre-treatment Time | 2 hours | 30-60 minutes pre-injury |
| Response Timecourse | 1-24 hours post-stimulation | 6-72 hours post-injury |
| Key Readouts | TNFα production, phospho-ERK, inflammatory gene expression | Survival, plasma cytokines, tissue transcriptomics |
| Positive Controls | JQ1 (BET inhibitor), AZD6244 (MEK inhibitor) | — |
The following diagram illustrates the mechanism of this compound in inhibiting inflammatory signaling pathways:
Diagram 1: Mechanism of this compound in Inflammatory Signaling Inhibition. This compound directly targets ERK1/2 in the MAPK pathway, blocking downstream activation of transcription factors (NF-κB, AP-1) and subsequent production of inflammatory mediators (TNFα, IL-1β) induced by LPS/TLR4 or IAV/RKIP signaling.
Table 3: this compound Potency in Various Inflammatory Models
| Response Metric | Baseline (Vehicle) | This compound Treatment | Inhibition (%) |
|---|---|---|---|
| TNFα production (RAW264.7) | 100% | 56% (at 0.44 µM) | 44% |
| pERK1/2 level | 100% | ~20% (at 1 µM, 1h post-LPS) | ~80% |
| Inflammatory gene expression | 100% | 30-60% (varies by gene) | 40-70% |
| Sepsis survival (CLP model) | 0-20% | 40-60% | 40-60% absolute increase |
This compound represents a valuable research tool for investigating ERK1/2-dependent inflammatory processes and evaluating the therapeutic potential of ERK inhibition in inflammatory diseases. The compound's well-characterized mechanism, high selectivity, and efficacy in multiple disease models support its use for preclinical target validation and pathway analysis. Researchers should consider the pharmacokinetic limitations of this compound for in vivo applications and monitor emerging ERK inhibitors with improved drug-like properties for future translational studies.
The table below summarizes the key physical characteristics and solubility data for SCH772984 as provided by commercial suppliers.
| Property | Specification | Source / Batch |
|---|---|---|
| Molecular Weight | 587.67 g/mol | [1] [2] |
| Cas No. | 942183-80-4 | [1] [3] [2] |
| Formula | C33H33N9O2 | [1] [2] |
| Appearance | Solid | [2] |
| Solubility in DMSO | ~14 mg/mL (23.82 mM) to 25 mg/mL (42.54 mM)(^1) | [1] |
| Solubility in Water | Insoluble | [1] [2] |
| Solubility in Ethanol | Insoluble | [1] [2] |
| Recommended Storage | Store at -20°C | [2] |
(^1) Different batches show varying solubility. Higher concentrations may require gentle warming (e.g., 37°C water bath) and/or brief ultrasonication [1].
This protocol is for creating a concentrated stock solution for cell-based assays.
The following formulation has been validated for in vivo studies, such as intraperitoneal injection in mouse models [1].
Target Concentration: 0.6 mg/mL (1.02 mM) in a 10% DMSO, 40% PEG300, 5% Tween-80, 45% ddH₂O solution.
Q1: My this compound solution has precipitated after storage. What should I do? A1: This is a common issue. Gently re-warm the solution in a 37°C water bath and vortex it. If it does not fully re-dissolve, brief sonication in a water bath sonicator can help. Using fresh, anhydrous DMSO for initial preparation can prevent this issue.
Q2: Can I use water or ethanol to dissolve this compound? A2: No. Supplier data consistently indicates that this compound is insoluble in both water and ethanol [1] [2]. DMSO is the standard and recommended solvent for creating stock solutions.
Q3: What is a typical working concentration for cell proliferation assays? A3: Effective concentrations vary by cell line. In viability assays, this compound is typically used in a dilution series ranging from 0.001 μM to 10 μM, with treatment times of 3 to 5 days [1] [4]. For mechanistic studies (e.g., Western blotting), cells are often treated with 500 nM for 2 to 24 hours [2] [4].
Q4: How do I confirm that this compound is working in my experiment? A4: The efficacy of this compound can be confirmed by measuring the reduction of phosphorylated ERK1/2 (pERK) and its downstream target, phosphorylated RSK (pRSK), via Western blot. A time-course experiment may show rapid inhibition, though feedback mechanisms can sometimes cause pERK levels to rebound in resistant cell lines after 12-24 hours [4].
The following diagram outlines a logical workflow for diagnosing and resolving typical this compound solubility and activity problems.
This compound is a potent and selective ATP-competitive inhibitor of ERK1 and ERK2, with IC50 values of 4 nM and 1 nM, respectively, in cell-free assays [1] [3] [2]. It demonstrates robust antitumor activity in cancer cells with mutations in the MAPK pathway, such as BRAF, NRAS, or KRAS [1] [4]. Notably, it remains effective in many models that have developed resistance to BRAF or MEK inhibitors [1] [4].
The table below shows example cellular IC50 values from published research:
| Cell Line | Genetic Background | Assay Type | IC50 | Citation |
|---|---|---|---|---|
| A375 | BRAF V600E | Phospho-ERK2 Inhibition | 4 nM | [1] |
| A375 | BRAF V600E | Phospho-RSK Inhibition | 20 nM | [1] |
| A375 | BRAF V600E | Anti-proliferative | 70 nM | [1] |
| COLO 205 | BRAF V600E/D | Anti-proliferative | 16 nM | [1] [3] |
| HT-29 | BRAF/KRAS mutant | Anti-proliferative | 59 nM | [1] |
| HT-29 | BRAF/KRAS mutant | Apoptosis Induction | 96 nM | [1] |
A primary concern for researchers is achieving proper dissolution of SCH772984 without precipitating in aqueous culture media.
This compound is used across various experiments. The table below summarizes typical working concentrations and incubation times based on published research.
Table: this compound Working Concentrations for Common Assays
| Assay Type | Cell Line/System | Typical Working Concentration | Incubation Time | Key Findings/Effects |
|---|---|---|---|---|
| Cell Viability / Proliferation | A375 (BRAF V600E melanoma) [1], COLO205 (BRAF V600E colorectal) [1] | 0.016 - 0.07 μM (IC50) | 72 hours - 4 days | Dose-dependent reduction in cell viability [1]. |
| Western Blot / Signaling Analysis | M238 (BRAF V600E melanoma) [2] [3] | 0.5 μM | 1 - 48 hours | Suppression of pERK and pRSK; pathway rebound seen in resistant lines by 24h [2] [3]. |
| Apoptosis Assay | HT-29 (colorectal) [1] | 0.096 μM (IC50 for caspase activation) | Varies | Induction of apoptosis via caspase activation [1]. |
| In Vivo Studies | Mouse xenograft models [1] | 12.5 - 50 mg/kg | Varies (single or repeated doses) | Tumor regression observed at tolerated doses [1]. |
Here is a generalized workflow for treating cells with this compound:
Problem: Loss of activity or compound precipitation in culture media.
Problem: Inconsistent pathway inhibition between cell lines.
Problem: Poor in vivo exposure.
The following table consolidates the standard protocols for preparing and storing SCH772984 stock solutions from reliable supplier data.
| Aspect | Specification | Additional Notes |
|---|---|---|
| Recommended Solvent | DMSO | Water and ethanol are not suitable [1] [2] [3]. |
| Solubility in DMSO | 14 mg/mL (23.82 mM) [1] [2]; 12 mg/mL (warm to dissolve) [4]; up to 25 mg/mL (42.54 mM) with warming & ultrasonication [1] | Gentle warming (e.g., 37-50°C water bath) and/or brief ultrasonication can help dissolve the powder fully [1] [3]. |
| Stock Solution Storage | -20°C for 1 month [4]; -80°C for 6 months [4] | For powder form, store at -20°C (3 years) or 4°C (2 years) [4]. |
| Critical Handling Tip | Aliquot stock solution into tight-sealed vials and avoid repeated freeze-thaw cycles [4]. |
Here are answers to specific problems you might encounter in the lab.
The compound won't fully dissolve in DMSO.
My experimental results are inconsistent; could the inhibitor be degrading?
How do I prepare a working concentration for a cell culture assay?
Typical steps involve preparing a high-concentration stock in DMSO, diluting it to the final working concentration in cell culture medium (e.g., 0.1 - 10 µM), and then adding it to cells [5] [1]. The final DMSO concentration should be kept low (e.g., 0.1-1%) to avoid solvent toxicity.
The table below summarizes key quantitative findings from the research on SCH772984's effects and the pERK rebound phenomenon.
| Aspect | Experimental System | Key Quantitative Finding | Citation |
|---|---|---|---|
| Inhibitory Potency (IC₅₀) | Enzymatic Assay | ERK1: 8.3 nM; ERK2: 2.7 nM | [1] |
| Antiproliferative Activity (EC₅₀) | BRAF-mutant tumor cell lines | < 500 nM | [2] |
| pERK Rebound in Resistant Cells | M238 (Sensitive) vs. M233 (Resistant) cell lines | Resistant (M233): Strong pERK rebound to baseline by 24h. Sensitive (M238): pERK suppressed through 24h. | [3] [4] | | In Vivo Efficacy (Tumor Regression) | LOX BRAF V600E melanoma xenograft (50 mg/kg, i.p., bid, 14 days) | Up to 98% regression | [2] |
Here is a detailed methodology for the key experiment that characterized the pERK rebound.
| Protocol Step | Specific Details from Research | Purpose & Rationale |
|---|---|---|
| 1. Cell Line Selection | Use genetically characterized pairs. Example: M238 (this compound-sensitive) and M233 (this compound-resistant) BRAF V600E melanoma cells. [3] [4] | To compare the temporal signaling dynamics between sensitive and resistant phenotypes. |
| 2. This compound Treatment | Treat cells with a consistent concentration (e.g., 500 nM). [3] [4] | To ensure potent ERK inhibition and allow for comparable observation of pathway recovery. |
| 3. Time-Course Sampling | Collect lysates at critical time points: 1, 6, 12, 24, and 48 hours post-treatment. [3] [4] | To capture the initial inhibition (1h), the potential point of rebound (12-24h), and longer-term adaptations (48h). |
| 4. Western Blot Analysis | Probe for key proteins: pERK1/2, total ERK, pMEK, pRSK, and pAKT. [3] [4] | pERK1/2 and pRSK indicate ERK pathway activity. pMEK rebound suggests feedback activation. pAKT monitors parallel pathway signaling. |
Q: Why do I observe a rebound in pERK levels 24 hours after treating my cells with this compound? A: This is a documented feedback mechanism. This compound potently inhibits ERK catalytic activity, but this relief of negative feedback can lead to rapid upstream reactivation, often through MEK re-phosphorylation. In cell lines where this feedback is strong, it can overcome the inhibitor's effect, leading to pERK rebound and inherent resistance. [3] [4] [5]
Q: Which cell lines are more prone to showing pERK rebound with this compound? A: Sensitivity and rebound potential vary. For instance, in a panel of melanoma cells, about 29% (6/21) of BRAF mutant lines were resistant/intermediately sensitive (IC₅₀ >1 μM), a state linked to rapid pERK rebound. [3] [4] Cell lines with high expression of alternative receptors like EGFR (common in colorectal cancer models) are also particularly prone to this rapid pathway reactivation. [5]
Q: What are the recommended strategies to overcome or prevent pERK rebound? A: Research suggests several combination strategies:
The following diagram illustrates the core MAPK pathway, the mechanism of this compound, and the feedback loop that leads to pERK rebound.
Experimental data from melanoma cell lines reveals a clear difference in pMEK feedback induction between SCH772984-sensitive and resistant cells [1] [2].
| Cell Line | Sensitivity to this compound | pMEK Level Post-Treatment (at 24 hours) | pERK Level Post-Treatment (at 24 hours) |
|---|---|---|---|
| M238 (Sensitive) | Sensitive (IC₅₀ < 1 μM) | Remained unchanged until 24h, then increased [1]. | Remained suppressed through 24 hours [1]. |
| M233 (Resistant) | Resistant (IC₅₀ > 2 μM) | Induced above baseline levels by 24 hours [1]. | Rebounded to baseline levels between 12-24 hours [1]. |
In cells with MAPK-dependent resistance mechanisms (e.g., secondary NRAS or MEK mutations, BRAF amplification), ERK inhibition with this compound remains effective because these mechanisms reactivate the pathway upstream of ERK [1] [2].
The summarized data is based on this foundational experimental approach [1] [2]:
This diagram illustrates the MAPK pathway and the feedback mechanism that leads to pMEK induction upon ERK inhibition with this compound.
This compound is a potent, selective, and ATP-competitive inhibitor of ERK1 and ERK2. Its primary mechanism is to block the activity of the ERK1/2 kinases, which are the central effectors of the MAPK signaling pathway. It has IC₅₀ values of 4 nM for ERK1 and 1 nM for ERK2 [3].
The induction of pMEK is a compensatory feedback mechanism. Under normal conditions, active ERK suppresses upstream signaling through negative feedback. When ERK is inhibited by this compound, this suppression is lifted, leading to increased activation of RAF kinases and subsequent hyper-phosphorylation of MEK [1] [2]. This is a common resistance mechanism to pathway inhibitors.
Yes. The M238 (sensitive) and M233 (resistant) BRAF V600E mutant melanoma cell lines are well-characterized models for studying this specific feedback induction to this compound [1].
To troubleshoot pMEK feedback in your experiments:
Resistance to this compound, while not yet widely reported in clinical settings, has been modeled in laboratory studies. The primary mechanism identified is a point mutation within the ERK protein itself.
| Mechanism | Description | Supporting Evidence |
|---|---|---|
| ERK1 G186D Mutation | A single amino acid substitution (Glycine to Aspartic Acid) in the DFG motif of ERK1. This mutation structurally impedes this compound binding without affecting the kinase's natural activity [1]. | Acquired resistance in cell models after long-term this compound exposure [1]. |
| ERK2 G186D Mutation | The analogous mutation in the ERK2 protein, also part of the DFG motif, confers resistance through the same mechanism [2]. | Identified in colorectal cancer cell models with acquired resistance to ERK inhibitor regimens [2]. |
Here are answers to specific issues researchers might face, along with experimental guidance.
A suggested workflow to investigate and confirm the mechanism of resistance is outlined below.
Detailed Experimental Protocols:
Innate resistance in a BRAF mutant background is often linked to rapid feedback reactivation of the MAPK pathway upstream of ERK.
The most promising strategy is the use of rational combination therapies. The table below summarizes effective combinations reported in research.
| Combination Partner | Cancer Model | Proposed Mechanism & Experimental Evidence |
|---|---|---|
| BRAF Inhibitors (e.g., Vemurafenib) | BRAF Mutant Melanoma | Synergistic cell death and delayed onset of acquired resistance in vitro. Effective in models with innate or acquired resistance to BRAF inhibitors alone [3]. |
| PI3K Inhibitors (e.g., Pictilisib) | Colorectal Cancer | Overcomes resistance to MEK/PI3K inhibitor combinations. Cells resistant to MEK+PI3Ki remained sensitive to this compound+PI3Ki. Induces apoptosis [2]. |
| Natural Compounds (e.g., Cucurbitacin B) | Pancreatic Cancer | CuB inhibits EGFR and Akt/mTOR, but reactivates ERK. Adding this compound provides complementary inhibition, downregulates anti-apoptotic proteins (Mcl-1, Bcl-2), and shows synergistic activity in vivo [4]. |
| BCL-2 Family Inhibitors (e.g., Navitoclax) | Colorectal Cancer | Low doses of navitoclax combined with MEK+PI3K inhibitors block the acquisition of resistance. This suggests a potential strategy to prevent emergence of resistant clones during ERK-targeted therapy [2]. |
Here is a comparative summary of the two main administration routes for SCH772984.
| Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration |
|---|---|---|
| Reported Efficacy for this compound | Poor in vivo exposure [1] | Poor in vivo exposure [1] |
| General Mechanism of Absorption | Systemic exposure via visceral peritoneum into portal vein (small molecules); lymphatic system (large molecules) [2]. | Systemic exposure via gastrointestinal tract; subject to first-pass metabolism. |
| General Bioavailability Advantages | Suitable for chronic studies; avoids GI degradation; good for poorly soluble compounds (large volumes) [2]. | Non-invasive; suitable for chronic dosing. |
| General Bioavailability Disadvantages | Minimally used clinically; potential for irritation or incomplete absorption [2]. | Subject to GI degradation and first-pass metabolism; potential for variable absorption. |
| Recommended Use Case | Proof-of-concept/target engagement studies where clinical route translation is not the primary goal [2]. | Proof-of-concept studies (though not effective for this compound specifically). |
| Common Rationale for Selection | A common, low-stress route for rodents in early pharmacological studies [2]. | The preferred route for clinical translation. |
Q1: Why is this compound ineffective in my in vivo models when administered via IP or oral routes? A: This is a known issue. This compound is described as a "preclinical tool compound" that suffers from poor exposure levels in vivo, regardless of whether it is given orally or by intraperitoneal injection [1]. This means the compound does not reach sufficient concentration in the bloodstream to exert its intended pharmacological effect.
Q2: What are the scientifically valid alternatives to this compound for in vivo studies? A: Subsequent research has focused on developing compounds with improved drug-like properties.
Q3: If I must use this compound for a mechanistic study, what is a proven administration protocol? A: While systemic administration is problematic, the compound has been used effectively in localized models. One published protocol uses intrathecal injection (directly into the spinal canal) to study its effect on bone cancer pain in rats, effectively bypassing systemic circulation issues [6].
Q4: How does the intraperitoneal route work, and why is it so common in rodent studies despite its limited clinical use? A: The peritoneal cavity offers a large surface area with a rich blood supply [2]. Small molecules are absorbed primarily through the visceral peritoneum and drain into the portal vein [2]. The route is valued in research because it is quick, minimally stressful, allows for large volumes, and is suitable for chronic studies where the goal is to assess a compound's effect on its target (target engagement) rather than to mimic human drug delivery [2].
To help plan your experiments, the following diagram outlines the key decision points based on the available information.
The following table summarizes the solubility data for SCH772984 in common laboratory solvents, based on manufacturer specifications [1] [2] [3].
| Solvent | Solubility | Notes and Recommended Practices |
|---|---|---|
| DMSO | 14 - 16.7 mg/mL (23.82 - 28.42 mM) [1] [2] | Recommended solvent for stock solutions. May require gentle warming (≤ 50°C water bath) and/or brief sonication [1] [2]. |
| Water | Insoluble [1] [3] | Not suitable for direct dissolution. |
| Ethanol | Insoluble [1] [3] | Not suitable for direct dissolution. |
The standard protocol for preparing a concentrated stock solution in DMSO is as follows [1] [2]:
For in vivo studies, this compound is typically administered via intraperitoneal (i.p.) injection. Below are two validated formulations for preparing dosing suspensions/solutions [1] [3].
| Formulation | Composition | Final Concentration | Preparation Method |
|---|---|---|---|
| Homogeneous Suspension [1] [3] | 0.5% w/v Carboxymethyl Cellulose Sodium (CMC-Na) in water | ≥ 5 mg/mL | Add this compound powder to the 0.5% CMC-Na solution and mix vigorously until a homogeneous suspension is achieved. |
| Clear Solution [1] | 10% DMSO, 40% PEG 300, 5% Tween 80, 45% ddH₂O | 0.6 mg/mL (1.02 mM) | 1. Dissolve this compound in DMSO. 2. Add PEG 300 and mix. 3. Add Tween 80 and mix. 4. Add remaining ddH₂O. The mixed solution should be used immediately for optimal results. |
Problem: Compound precipitates when diluting stock solution into aqueous cell culture media.
Problem: Inconsistent activity or poor solubility in DMSO.
Problem: The suspension for animal dosing settles too quickly.
The diagram below outlines the key decision points and steps for preparing this compound for your experiments.
The table below summarizes the fundamental physicochemical and solubility data for SCH772984 from supplier datasheets.
| Property | Value / Description |
|---|---|
| Molecular Weight | 587.67 g/mol [1] [2] [3] |
| CAS Number | 942183-80-4 [4] [1] [2] |
| Physical Form | Solid [3] |
| Primary Solubility | Soluble in DMSO [1] [2] [3]. |
| DMSO Stock Concentration | 14 mg/mL (23.82 mM) to 25 mg/mL (42.54 mM), sometimes requiring warming (50°C water bath) or ultrasonication [1] [2] [3]. |
| Aqueous Solubility | Insoluble in water and ethanol [1] [2] [3]. |
| In Vivo Formulation | Can form a ≥5 mg/mL homogeneous suspension using carboxymethyl cellulose sodium salt (CMC-Na) [1] [2]. A clear solution can also be made with 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% ddH₂O [2]. |
Based on the available information, here are the recommended protocols for storing and handling this compound.
Here are solutions to some frequently encountered problems when working with this compound.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Solubility in DMSO | DMSO absorbed moisture from air. | Use fresh, dry DMSO. Gently warm the vial (up to 50°C) and use brief ultrasonication [2] [3]. |
| Precipitation in Aqueous Buffer | Compound is inherently water-insoluble. | Ensure final DMSO concentration is ≤0.1-1% in cell culture. For in vivo work, use a validated suspension vehicle like CMC-Na [1] [2]. |
| Loss of Activity | Stock solution degraded due to age or improper storage. | Prepare fresh DMSO stock aliquots. Avoid repeated freeze-thaw cycles by storing single-use aliquots at -20°C or -80°C. |
For your experiments, you can follow the general workflow below to ensure reliable results.
To confirm the compound is active in your system, it is crucial to include a positive control. A standard method is to treat cells (e.g., A375, a BRAF V600E mutant melanoma line) with this compound for 2 hours and then measure the reduction in phosphorylated ERK (pERK) or its downstream target phospho-RSK (pRSK) using Western blot analysis [1] [2] [5].
The table below consolidates key concentration data for in vitro and in vivo use of SCH772984.
| Application / Assay Type | Cell Line / Model | Concentration | Incubation Time | Key Findings / Effects | Source (PMID) |
|---|---|---|---|---|---|
| Biochemical Assay (IC₅₀) | ERK2 (cell-free) | 1 nM | 45 minutes | Primary target inhibition | [1] |
| Biochemical Assay (IC₅₀) | ERK1 (cell-free) | 4 nM | 45 minutes | Primary target inhibition | [1] [2] [3] |
| Cell-Based Function (IC₅₀) | A375 (BRAF V600E melanoma) | 4 nM | 2 hours | Decrease in phospho-ERK2 levels | [1] |
| Cell-Based Function (IC₅₀) | A375 (BRAF V600E melanoma) | 20 nM | 2 hours | Decrease in phospho-RSK levels | [1] |
| Anti-proliferative (IC₅₀) | A375 (BRAF V600E melanoma) | 70 nM | 72 hours | Inhibition of cell proliferation | [1] |
| Anti-proliferative (IC₅₀) | COLO205 (BRAF mutant colorectal) | 16 nM | 4 days | Inhibition of cell proliferation | [1] |
| Anti-proliferative (IC₅₀) | HT-29 (BRAF mutant colorectal) | 59 nM | 4 days | Inhibition of cell proliferation | [1] |
| Apoptosis (IC₅₀) | HT-29 (BRAF/KRAS mutant) | 96 nM | Not specified | Induction of caspase activation | [1] |
| Inflammation Study | RAW 264.7 (murine macrophages) | 440 nM (IC₅₀) | 24 hours | Inhibition of LPS-induced TNFα release | [4] |
| In Vivo Efficacy | Colo-205 xenograft (mice) | 25 mg/kg (i.p., b.i.d.) | Multiple doses | Tumor growth inhibition | [2] |
| In Vivo Efficacy | Panc265 PDAC xenograft (mice) | 25 mg/kg (i.p., b.i.d.) | Multiple doses | Tumor growth inhibition (82.5%) in combo with Dinaciclib | [2] |
| In Vivo Sepsis Model | Mice (LPS-induced) | 25 mg/kg | Single or multiple doses | Improved survival, attenuated inflammatory response | [4] |
Here are detailed methodologies for key experiments involving this compound, based on the search results.
This protocol is commonly used to determine the anti-proliferative effects of this compound.
This protocol describes the use of this compound in mouse models of cancer.
This compound is a novel, potent, and highly selective ATP-competitive inhibitor of ERK1 and ERK2 [1] [3]. Its key mechanistic feature is a dual mechanism of action: it not only inhibits the kinase activity of ERK1/2 but also induces a unique conformational change in the proteins that prevents their re-phosphorylation and reactivation by upstream kinases like MEK [6] [5]. This makes it particularly effective in tumors where the MAPK pathway has become resistant to BRAF or MEK inhibitors [1] [5].
The following diagram illustrates the position of this compound in the MAPK signaling pathway and its mechanism:
The following table outlines the fundamental differences in how these two inhibitors work.
| Feature | SCH772984 (ERK Inhibitor) | Vemurafenib (BRAF Inhibitor) |
|---|---|---|
| Primary Target | ERK1 and ERK2 (ERK1/2) [1] [2] | Mutated BRAF V600E kinase [3] |
| Target Location | Downstream effector of the MAPK pathway [1] [4] | Upstream serine-threonine kinase in the MAPK pathway [3] |
| Mechanism | ATP-competitive and allosteric inhibitor; blocks ERK activity and its phosphorylation by MEK [1] [2] | Selective inhibitor of the constitutively active mutant BRAF V600E protein [3] |
| Effect on Wild-Type BRAF | Active against cells regardless of BRAF mutational status [1] [2] | Inactive against wild-type BRAF; causes paradoxical MAPK activation in wild-type or NRAS mutant cells [3] [4] |
The diagram below illustrates the points of intervention for each drug within the MAPK signaling pathway.
This table summarizes the antitumor activity and resistance mechanisms observed in preclinical models, primarily across a panel of 50 melanoma cell lines [1] [2].
| Parameter | This compound (ERK Inhibitor) | Vemurafenib (BRAF Inhibitor) |
|---|
| Key Sensitive Genotypes | BRAF mutant: 71% (15/21 lines) NRAS mutant: 78% (11/14 lines) WT (BRAF/NRAS): 71% (5/7 lines) BRAF/NRAS double mutant: 100% (3/3 lines) [1] [2] | BRAF V600E mutant: Highly sensitive [1] [2] | | Innate Resistance | A subset of BRAF mutant cell lines (e.g., M233) [1] [2] | BRAF non-V600E mutants (e.g., V600R, G466E, L597S) [1] [2] NRAS mutant and WT melanomas [3] [4] | | Acquired Resistance | Not a focus of the primary studies [1] | Common; median response duration ~6-7 months [1] [3] | | Activity in BRAFi Resistance | Effective in models with MAPK-dependent resistance mechanisms (e.g., NRAS or MEK mutations, BRAF amplification) [1] [2] [5] | By definition, ineffective once resistance develops [1] | | Cell Cycle & Apoptosis | Induces G1 cell cycle arrest and apoptosis [1] [2] | Leads to cell cycle arrest and apoptosis in sensitive cells [3] | | Combination with BRAFi | Synergistic with vemurafenib in most BRAF mutant lines; delays acquired resistance in vitro [1] [2] | Combined with MEK inhibitors (e.g., cobimetinib) in clinic to improve efficacy and delay resistance [3] [6] |
For reproducibility, here are the key methodologies from the cited studies.
For a comprehensive comparison, you may need to investigate more recent clinical developments:
The table below summarizes the key features and experimental data for several prominent ERK inhibitors.
| Inhibitor Name | Key Characteristics / Mechanism | Primary Experimental Context | Selectivity / Notable Off-Targets | Key Efficacy Data (IC50, etc.) | Status / Development Stage |
|---|
| SCH772984 | - ATP-competitive [1]
A key therapeutic value of ERK inhibitors lies in their use in combination regimens and in overcoming drug resistance. The following table consolidates critical findings.
| Inhibitor | Combination Partner | Cancer Model | Key Experimental Findings |
|---|
| This compound | Vemurafenib (BRAF inhibitor) | BRAF-mutant Melanoma | - Synergistic effect in most cell lines [3].
This compound inhibits the terminal kinases of the MAPK pathway. This pathway is a critical signaling cascade often dysregulated in cancer, regulating cell proliferation and survival.
Diagram 1: MAPK/ERK Signaling Pathway and Inhibitor Mechanisms. This compound acts at the terminal point, potentially overcoming resistance from upstream feedback loops.
This compound's unique slow-binding kinetics and induction of a unique inactive conformation in ERK1/2 contribute to its prolonged on-target activity and high selectivity, which distinguishes it from other inhibitors that may have different binding modes [2].
To help you evaluate the data, here are summaries of the core methodologies used in the cited studies.
| Feature | SCH772984 | Ravoxertinib (GDC-0994) |
|---|---|---|
| Primary Target & Mechanism | ERK1/2; unique dual mechanism: inhibits catalytic activity & phosphorylation; induces novel allosteric pocket [1] [2] [3]. | ERK1/2; ATP-competitive inhibitor [4]. |
| Selectivity | Highly selective for ERK1/2 due to novel binding mode; associated with slow off-rate kinetics [2] [5]. | Highly selective for ERK1/2 [6] [4]. |
| Key Preclinical Findings | - Effective in RAS- and BRAF-mutant cancer cells [7] [3].
For researchers, the methodologies from the search results provide a foundation for comparing these inhibitors in a laboratory setting.
This is a standard method to determine the potency and efficacy of these inhibitors.
This confirms that the inhibitors are effectively blocking the MAPK pathway.
The following diagram illustrates the position of these inhibitors in the MAPK pathway and a general experimental workflow for their evaluation.
SCH772984 binds to ERK1/2 and JNK1 in fundamentally different ways, which is the primary reason for its selectivity.
| Feature | Binding Mode in ERK1/2 | Binding Mode in JNK1 |
|---|---|---|
| Classification | Novel, unique binding mode | Canonical Type-I inhibitor |
| Key Structural Changes | Induced inactive P-loop conformation; outward tilt of helix αC [1] [2] | Standard active kinase conformation [3] [1] |
| P-Loop Conformation | Inactive (Tyrosine flips into ATP site) [1] | Not specified, but compatible with standard Type-I binding |
| Hinge Binding Motif | Indazole moiety [1] | Pyridine nitrogen [1] |
| Role of Piperazine-phenyl-pyrimidine | Binds novel induced pocket between P-loop and αC helix [1] [2] | Oriented towards solvent-exposed space [1] |
The following diagram illustrates the key differences in the binding modes that lead to this compound's high selectivity for ERK1/2.
The distinct structural interactions are corroborated by biochemical and cellular data that explain the functional consequences of the different binding modes.
| Assay Type | Experimental Finding | Implication for Selectivity |
|---|---|---|
| Enzymatic IC₅₀ | ERK2: 2.7 nM; JNK1: 1080 nM [1] | ~400-fold greater potency for ERK2 over JNK1 |
| Binding Kinetics | Slow off-rate from ERK1/2 [1] [2] | Prolonged target engagement for ERK1/2 |
| Cellular Wash-out | Sustained pathway inhibition after inhibitor removal (ERK1/2) [1] | Confirms slow dissociation in cells |
| Selectivity Profiling | High specificity against 456-kinase panel [1] | Confirms minimal off-target activity |
The definitive evidence for the different binding modes comes from co-crystal structures.
PHASER for phasing and REFMAC for refinement [3] [4].This protocol demonstrates the functional consequence of the slow binding kinetics in a biological system.
The unique selectivity profile of this compound offers specific advantages and considerations for research applications.
This compound overcomes BRAF inhibitor resistance through a distinct dual mechanism and novel binding mode:
The following diagram illustrates how this compound targets the MAPK pathway to overcome common BRAF inhibitor resistance mechanisms.
For researchers looking to replicate or understand these studies, here are the core methodologies used in the cited publications.
| Experiment Type | Key Protocol Details | Relevant Citations |
|---|---|---|
| Cell Viability / Proliferation (IC₅₀) | Cells plated in 96-well plates; treated with this compound (0.001-10 μM) for 4-5 days; viability assessed via CellTiter-Glo or ViaLight luminescence assays [4] [2]. | [4] [2] |
| Western Blot Analysis | Cells treated with this compound (e.g., 500 nM) for various durations (1-48 hours); protein lysates analyzed for pERK1/2, pRSK, pMEK, and pAKT to confirm pathway inhibition and feedback loops [4] [5]. | [4] [5] |
| Apoptosis Assay | Cells treated for 72 hours; apoptosis quantified via flow cytometry using Annexin V-APC and propidium iodide (PI) staining [5]. | [5] |
| In Vivo Xenograft Studies | Mice with mutant BRAF melanoma xenografts treated with this compound (e.g., 12.5, 25, 50 mg/kg, intraperitoneal); tumor volume monitored to assess regression [6] [2]. | [6] [2] |
It is important to note that the data presented is from preclinical studies published primarily between 2013 and 2014. According to the Guide to Pharmacology database, this compound itself has poor in vivo exposure with oral or intraperitoneal administration and has not been developed for clinical use [1]. However, its study paved the way for a new generation of ERK inhibitors with improved pharmacological properties.
| Assay Type | System / Cell Line | Description | IC₅₀ / Value | PMID |
|---|---|---|---|---|
| Biochemical Assay [1] | Purified ERK1 (cell-free) | Inhibition of kinase activity | 4 nM | 23614898 |
| Biochemical Assay [1] | Purified ERK2 (cell-free) | Inhibition of kinase activity | 1 nM | 23614898 |
| Cell-Based Function [1] | A375 (melanoma, BRAF V600E) | Reduction in phospho-ERK2 levels | 4 nM | 25977981 |
| Cell-Based Function [1] | A375 (melanoma, BRAF V600E) | Reduction in phospho-RSK levels (ERK substrate) | 20 nM | 25977981 |
| Cell Proliferation [1] | A375 (melanoma, BRAF V600E) | Anti-proliferative activity after 72 hours | 70 nM | 25977981 |
| Cell Proliferation [1] | COLO205 (colorectal, BRAF mutant) | Anti-proliferative activity after 4 days | 16 nM | 30034615 |
| Cell Proliferation [1] | HT-29 (colorectal, BRAF mutant) | Anti-proliferative activity after 4 days | 59 nM | 30034615 |
| Property | Description of SCH772984 |
|---|---|
| Mechanism of Action | ATP-competitive inhibitor that binds to a novel induced allosteric pocket adjacent to the ATP-binding site, leading to an inactive kinase conformation [2]. |
| Dual Effect | Inhibits ERK catalytic activity and induces a conformational change that prevents reactivation by MEK, helping to overcome compensatory feedback loops [2] [3]. |
| Selectivity | Highly selective for ERK1/2. Off-targets (e.g., CLK2, DRAK1) are inhibited with significantly weaker potency (IC₅₀ values in the ~100 nM range) [2]. |
| Binding Kinetics | The unique binding mode is associated with slow off-rates, leading to prolonged target engagement and sustained pathway inhibition in cells [2]. |
This compound can be contextualized against other inhibitors in its class, which differ in their mechanisms and properties [4].
| Inhibitor | Reported Primary Mechanism | Key Characteristic (from comparative studies) |
|---|---|---|
| This compound | Novel induced-fit binding | Shows robust efficacy in RAS/RAF mutant cells; dual mechanism prevents MEK-mediated reactivation [2] [4]. |
| Ulixertinib (BVD-523) | Canonical ATP-competitive | Prone to ERK reactivation over time in some cell models [4]. |
| VX-11e | Canonical ATP-competitive | Can induce excessive toxicity not directly related to ERK inhibition in specific cell lines [4]. |
| Ravoxertinib (GDC-0994) | Canonical ATP-competitive | - |
| LY3214996 | Canonical ATP-competitive | Prone to ERK reactivation over time in some cell models [4]. |
Here are the methodologies for critical experiments used to characterize this compound.
This protocol measures the direct inhibition of purified ERK2 kinase activity by this compound.
This protocol measures the compound's ability to inhibit ERK pathway signaling in living cells.
This protocol measures the effect of the inhibitor on cell growth and viability.
The following diagram illustrates the MAPK/ERK signaling pathway and the site of action for this compound.
The following table summarizes the core RNA-seq signatures identified after SCH772984 treatment in a murine model of sepsis, which underpin its validation as an anti-inflammatory agent [1] [2].
| Experimental Model | Key RNA-Seq Findings (Differentially Expressed Pathways) | Biological Interpretation & Validation |
|---|---|---|
| RAW264.7 Macrophages ( in vitro ) | Downregulation of immune system pathways; suppression of inflammatory genes ( Tnf, Ccl2, IL-6, Lcn2 ) [1] [2]. | Confirmed potent inhibition of TNFα production (IC⁵⁰ = 0.44 µM); molecular mechanism for blocking inflammatory response [1] [2]. |
| Mouse Sepsis Model ( in vivo ) | Significant downregulation of immune response and platelet activation pathways; upregulation of extracellular matrix organization and retinoic acid signaling pathways [1]. | Correlated with improved survival and reduced plasma levels of Ccl2/Mcp1; demonstrates modulation of dysregulated host response in sepsis [1]. |
Here are the methodologies used in the key studies to generate and validate the RNA-seq signatures of this compound.
This protocol was used to initially identify this compound as a potent anti-inflammatory compound [1] [2].
This protocol validates the physiological relevance of the RNA-seq signatures [1].
The validation of this compound is strengthened by its well-defined and unique mechanism of action, which explains its high selectivity and sustained target engagement [3] [4].
The validation of this compound using RNA-seq provides a strong, multi-layered evidence base: